molecular formula C7H8FN B146951 3-Fluoro-2-methylaniline CAS No. 443-86-7

3-Fluoro-2-methylaniline

Cat. No.: B146951
CAS No.: 443-86-7
M. Wt: 125.14 g/mol
InChI Key: SLDLVGFPFFLYBM-UHFFFAOYSA-N
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Description

3-Fluoro-2-methylaniline, also known as this compound, is a useful research compound. Its molecular formula is C7H8FN and its molecular weight is 125.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDLVGFPFFLYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196111
Record name 3-Fluoro-o-toluidine
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Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

443-86-7
Record name 3-Fluoro-2-methylaniline
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Record name 3-Fluoro-2-methylaniline
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Record name 3-Fluoro-o-toluidine
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Record name 3-fluoro-o-toluidine
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Record name 3-FLUORO-2-METHYLANILINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

physical and chemical properties of 3-Fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Fluoro-2-methylaniline

Executive Summary this compound (CAS 443-86-7), also designated as 2-amino-6-fluorotoluene, represents a critical fluorinated aromatic building block in modern medicinal chemistry and agrochemical synthesis.[1][2] Distinguished by the strategic placement of a fluorine atom meta to the amino group and ortho to a methyl substituent, this scaffold offers unique steric and electronic properties. The fluorine atom imparts metabolic stability and lipophilicity (bioisosterism), while the ortho-methyl group introduces conformational constraints often exploited to lock ligand-receptor binding poses. This guide provides a comprehensive technical analysis of its physicochemical profile, synthetic pathways, reactivity logic, and safety protocols.

Molecular Architecture & Physicochemical Profile[2]

The physicochemical behavior of this compound is governed by the interplay between the electron-donating amino group (+M effect), the electron-withdrawing fluorine (-I effect), and the weakly activating methyl group.

Electronic Environment:

  • Dipole Moment: The vector sum of the C-F and C-N bonds creates a distinct dipole, influencing solubility and binding affinity.

  • Acidity (pKa): The fluorine atom at the 3-position exerts an inductive withdrawing effect, slightly lowering the pKa of the anilinium ion compared to o-toluidine (approx. 4.4 vs 4.6), making the free base less nucleophilic than non-fluorinated analogues.

  • Lipophilicity: The introduction of fluorine increases the LogP (approx. 1.7), enhancing membrane permeability relative to 2-methylaniline.

Table 1: Physicochemical Data Profile

PropertyValueCondition/Method
CAS Number 443-86-7-
Molecular Formula C₇H₈FN-
Molecular Weight 125.14 g/mol -
Appearance Light yellow to reddish liquidVisual (Oxidation sensitive)
Melting Point 7 °CLit.[2]
Boiling Point 89–91 °C@ 15 mmHg
Boiling Point (Extrap.) ~205 °C@ 760 mmHg
Density 1.099 g/mL@ 25 °C
Refractive Index (

)
1.542 – 1.544-
Flash Point 86 °CClosed Cup
Solubility SolubleMethanol, Chloroform, DCM
pKa (Conjugate Acid) ~3.44 – 4.0Predicted range

Synthetic Methodology

While direct nitration of 2-fluorotoluene yields a mixture of isomers difficult to separate, a high-fidelity laboratory synthesis employs the Balz-Schiemann reaction sequence starting from 2-methyl-3-nitroaniline. This route ensures regiochemical purity.

Step-by-Step Protocol (Theoretical Basis):

  • Diazotization: 2-Methyl-3-nitroaniline is treated with sodium nitrite (NaNO₂) in tetrafluoroboric acid (HBF₄) at 0°C to generate the diazonium tetrafluoroborate salt.

  • Fluorodediazoniation (Balz-Schiemann): Thermal decomposition of the isolated diazonium salt yields 3-fluoro-2-methylnitrobenzene.

  • Reduction: The nitro group is reduced to the amine using iron/acid (Bechamp) or catalytic hydrogenation (H₂/Pd-C) to yield the final this compound.

SynthesisPath Start 2-Methyl-3-nitroaniline Diaz Diazonium Tetrafluoroborate Intermediate Start->Diaz NaNO2, HBF4 0°C Nitro 3-Fluoro-2-methylnitrobenzene Diaz->Nitro Heat (-N2, -BF3) Balz-Schiemann Product This compound Nitro->Product H2, Pd/C or Fe/HCl

Figure 1: Regioselective synthesis pathway via the Balz-Schiemann reaction.

Chemical Reactivity & Transformation Logic

The reactivity of this compound is defined by the competition between the directing effects of the amino, methyl, and fluoro groups.

Electrophilic Aromatic Substitution (EAS):

  • Directing Groups:

    • -NH₂ (Strong Activator): Directs ortho (C2, C6) and para (C4).

    • -CH₃ (Weak Activator): Directs ortho (C1, C3) and para (C5).

    • -F (Weak Deactivator): Directs ortho (C2, C4) and para (C6).

  • Dominant Site: The amino group dominates.

    • C4 Position (Para to NH₂): Strongly activated by NH₂, ortho to F. This is the primary site for halogenation or formylation.

    • C6 Position (Ortho to NH₂): Activated by NH₂, meta to F. Sterically accessible but less favored than C4 electronically.

Nucleophilic Reactivity (N-Functionalization): The amino nitrogen is nucleophilic but sterically crowded by the C2-methyl group. Reactions requiring large transition states (e.g., reaction with bulky electrophiles) may proceed slower than with unsubstituted aniline.

ReactivityMap Center This compound Acylation N-Acylation (Amide Formation) Center->Acylation RCOCl (Steric hindrance from 2-Me) Sandmeyer Sandmeyer Reaction (Substitution of NH2) Center->Sandmeyer 1. NaNO2/H+ 2. CuX EAS_C4 EAS at C4 (Halogenation/Nitration) Center->EAS_C4 E+ (Major Product) Heterocycle Cyclization (e.g. Quinoxalines) Center->Heterocycle Condensation with 1,2-dicarbonyls

Figure 2: Primary reactivity nodes. C4 is the thermodynamic sink for electrophilic substitution.

Applications in Drug Discovery[3]

This compound serves as a high-value scaffold in medicinal chemistry, particularly for:

  • Kinase Inhibitors: The aniline nitrogen often forms a critical hydrogen bond with the hinge region of kinase enzymes (e.g., p38 MAP kinase, MEK). The 3-F atom can interact with hydrophobic pockets or modulate the pKa to optimize solubility.

  • Bioisosteric Replacement: Replacing a hydrogen with fluorine blocks metabolic oxidation at the C3 position (Phase I metabolism), extending the half-life of the drug candidate.

  • Mutagen Synthesis: Historically used to synthesize methylated imidazoquinoxalines (e.g., MeIQx analogs) for mutagenesis research.

Handling, Safety, & Stability (SDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity: Oral (Cat 4), Dermal (Cat 4), Inhalation (Cat 4).

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Target Organs: Blood (Methemoglobinemia), Respiratory system.

Storage Protocol:

  • Atmosphere: Air-sensitive.[3] Store under inert gas (Argon/Nitrogen) to prevent oxidation (darkening).

  • Temperature: Cool, dry place (2–8 °C recommended for long-term).

  • Incompatibility: Strong oxidizing agents, acids, acid chlorides.

Emergency Response:

  • Skin Contact: Wash immediately with soap and water. Anilines absorb through skin; monitor for cyanosis.

  • Spill: Absorb with sand/vermiculite. Do not use combustible materials (sawdust).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 285553, this compound. Retrieved from [Link][1]

  • Achiwa, I., et al. (1988). Synthesis and mutagenicity of a new mutagen, 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline.[4] Mutation Research/Genetic Toxicology. (Contextual synthesis reference).

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher and drug development professional, 3-Fluoro-2-methylaniline (CAS No. 443-86-7) presents a unique molecular scaffold, valuable as an organic and pharmaceutical intermediate.[1] Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), is well-established, with the fluorine substituent often enhancing the metabolic stability and bioavailability of the target compounds.[1] However, the very reactivity that makes this compound a powerful synthetic building block also necessitates a thorough understanding and rigorous application of safety protocols. This guide provides an in-depth analysis of the hazards associated with this compound and outlines comprehensive, field-proven procedures for its safe handling, storage, and emergency management.

Hazard Identification and Risk Assessment: A Multifaceted Threat Profile

This compound is a combustible liquid that is harmful if swallowed, in contact with skin, or if inhaled.[2] A comprehensive understanding of its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is paramount for any scientist working with this substance.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[2][3]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.[2][3]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[2][3]
Skin Corrosion/Irritation2H315: Causes skin irritation.[3]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity3H335: May cause respiratory irritation.[3]
Flammable Liquids4H227: Combustible liquid.[2]

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The causality behind these hazards lies in the molecule's ability to be absorbed into the body, where it can exert systemic toxic effects and cause local irritation. The aromatic amine structure is a well-known toxicophore, and the presence of a fluorine atom can modulate its metabolic pathways, potentially leading to the formation of reactive intermediates.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the significant inhalation and dermal toxicity, a multi-layered approach to exposure control is essential. This begins with robust engineering controls, supplemented by appropriate personal protective equipment.

The Primacy of Engineering Controls

All work with this compound must be conducted in a well-ventilated area.[4][5] For any procedure with the potential to generate aerosols or vapors, a certified chemical fume hood is mandatory.[6] The rationale here is simple: dilution and removal of airborne contaminants at the source is the most effective way to prevent inhalation exposure. The fume hood's airflow provides a physical barrier and directs vapors away from the user's breathing zone.

Personal Protective Equipment: The Last Line of Defense

While engineering controls are primary, a comprehensive PPE regimen is non-negotiable.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for the specific type of glove and its breakthrough time for aromatic amines. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, due to the risk of serious eye irritation, the use of tightly fitting safety goggles is strongly recommended.[7] When there is a risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Skin and Body Protection: A lab coat is essential to protect against incidental skin contact.[8] When handling larger quantities or in situations with a higher risk of splashing, consider the use of chemical-resistant aprons or coveralls.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]

Safe Handling and Storage Protocols: Proactive Risk Mitigation

Adherence to strict handling and storage procedures is fundamental to preventing accidents and ensuring the long-term integrity of the chemical.

Handling Procedures
  • Avoid Contact: Do not get in eyes, on skin, or on clothing.[9]

  • Prevent Inhalation: Do not breathe mist, vapors, or spray.[6][9]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[4][6][9]

  • Grounding: For transfers of larger quantities, ground and bond containers and receiving equipment to prevent static discharge.[4]

  • Hygiene: Do not eat, drink, or smoke when using this product.[7] Wash hands thoroughly after handling.[7]

Storage Requirements

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4] The storage area should be designated for flammable and toxic materials and be away from incompatible substances such as strong oxidizing agents, acids, and bases.[9] Containers should be clearly labeled with the chemical name and all relevant hazard warnings.

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is critical to minimizing harm.

First-Aid Measures

The following table outlines the immediate first-aid steps to be taken following exposure. In all cases, seek immediate medical attention and provide the attending physician with the Safety Data Sheet.

Table 2: First-Aid Measures for this compound Exposure

Exposure RouteFirst-Aid Protocol
Inhalation Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Call a poison center or doctor immediately.[6][8][10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8][9][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[9][10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4]
Spill Response

In the event of a spill, the primary objectives are to contain the spill, prevent its spread, and decontaminate the area safely.

  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Absorb the spill with an inert material such as sand, earth, or vermiculite.[5]

    • Collect the absorbed material into a labeled, sealable container for disposal.[5]

    • Clean the spill area with a suitable decontaminating agent.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.[5]

Visualizing Safe Handling: A Workflow Diagram

The following diagram illustrates the logical flow of a safe handling and emergency response protocol for this compound.

Workflow for Safe Handling and Emergency Response of this compound cluster_preparation Preparation and Handling cluster_emergency Emergency Response Risk Assessment Risk Assessment Engineering Controls Engineering Controls Risk Assessment->Engineering Controls PPE Selection PPE Selection Engineering Controls->PPE Selection Chemical Handling Chemical Handling PPE Selection->Chemical Handling Exposure Event Exposure Event Chemical Handling->Exposure Event Accidental Exposure Spill Event Spill Event Chemical Handling->Spill Event Accidental Spill Waste Disposal Waste Disposal Chemical Handling->Waste Disposal Routine Disposal First Aid First Aid Exposure Event->First Aid Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention Spill Containment Spill Containment Spill Event->Spill Containment Decontamination Decontamination Spill Containment->Decontamination Decontamination->Waste Disposal

Caption: Workflow for Safe Handling and Emergency Response.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Weighing and Dispensing this compound
  • Preparation: Don all required PPE (goggles, lab coat, appropriate gloves). Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Equipment Setup: Place an analytical balance inside the fume hood. Use a tared, sealed container for weighing.

  • Dispensing: Slowly and carefully transfer the required amount of this compound from the stock bottle to the tared container using a clean glass pipette or syringe.

  • Cleanup: Tightly seal both the stock bottle and the container with the dispensed chemical. Wipe down any minor drips or spills within the fume hood with an appropriate absorbent material.

  • Disposal: Dispose of the contaminated pipette/syringe and absorbent material in a designated hazardous waste container.

  • Post-Handling: Remove gloves using the proper technique and wash hands thoroughly.

Protocol 2: Emergency Response to a Skin Exposure
  • Immediate Action: The affected individual should immediately proceed to the nearest safety shower. A lab partner should assist if necessary.

  • Decontamination: While under the shower, remove all contaminated clothing.

  • Washing: Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.

  • Medical Attention: Have a lab partner call for emergency medical assistance and provide them with the Safety Data Sheet for this compound.

  • Follow-up: Do not re-wear contaminated clothing until it has been properly decontaminated.

Conclusion: A Culture of Safety

This compound is a valuable tool in the arsenal of the synthetic chemist. However, its potential hazards demand a culture of safety built on a foundation of knowledge, preparedness, and strict adherence to established protocols. By understanding the "why" behind each safety measure—from the necessity of a fume hood to the specifics of first aid—researchers and drug development professionals can mitigate the risks and harness the synthetic potential of this compound responsibly.

References

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-Fluoro-2-methylaniline from o-Toluidine via the Balz-Schiemann Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This in-depth technical guide provides a comprehensive overview of the synthesis of 3-Fluoro-2-methylaniline, a pivotal intermediate in the pharmaceutical and agrochemical industries.[1][2] The primary focus is on the well-established Balz-Schiemann reaction, a reliable method for the introduction of fluorine onto an aromatic ring.[3][4] This document navigates through the mechanistic underpinnings, critical process parameters, a detailed step-by-step experimental protocol, and crucial safety considerations. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights to ensure technical accuracy, safety, and reproducibility.

Part 1: The Balz-Schiemann Reaction: A Mechanistic and Strategic Overview

The transformation of a primary aromatic amine, such as o-toluidine, into its corresponding aryl fluoride is most classically achieved through the Balz-Schiemann reaction.[5] This process is not a single-step conversion but a strategic two-stage sequence that leverages the unique chemistry of diazonium salts.

1.1 The Two-Stage Process: Diazotization and Fluoro-dediazoniation

  • Diazotization: The initial step involves the conversion of the primary amino group of o-toluidine into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid.[5] For the Balz-Schiemann reaction, tetrafluoroboric acid (HBF₄) is used, which serves as both the acid catalyst and the source of the tetrafluoroborate counter-ion.[4]

  • Fluoro-dediazoniation: The resulting aryldiazonium tetrafluoroborate salt is often stable enough to be isolated.[6][7] This intermediate is then subjected to thermal decomposition. The heat initiates the loss of dinitrogen gas (N₂) and boron trifluoride (BF₃), while the fluoride from the tetrafluoroborate anion attacks the aromatic ring to form the desired aryl fluoride.[5]

1.2 Mechanistic Deep Dive: The Rationale Behind the Route

The mechanism of the thermal decomposition step is generally considered to be an SN1-type process.[7] The C-N bond of the diazonium salt cleaves, releasing the exceptionally stable nitrogen molecule and generating a highly reactive, high-energy aryl cation intermediate.[3] This cation is then immediately captured by a fluoride anion (F⁻) from the tetrafluoroborate (BF₄⁻) counter-ion.

The choice of the tetrafluoroborate salt is a cornerstone of this reaction's success. Unlike other diazonium salts (e.g., chlorides or sulfates) which are often highly unstable and used immediately in solution, aryldiazonium tetrafluoroborates possess significantly greater thermal stability, in many cases allowing them to be isolated, dried, and stored as solid crystals.[6][8][9] This stability is key to achieving good yields in the subsequent fluorination step.

Caption: Overall workflow of the Balz-Schiemann reaction for this compound synthesis.

Part 2: Critical Process Parameters and Reagent Considerations

Successful execution of this synthesis hinges on meticulous control over reaction parameters and a thorough understanding of the reagents involved.

2.1 Reagent Profile and Rationale

ReagentFormulaRoleKey Considerations
o-Toluidine CH₃C₆H₄NH₂Starting MaterialUse high-purity grade (>99%). It is toxic and a suspected carcinogen; handle with appropriate PPE.[10]
Tetrafluoroboric Acid HBF₄Acid Catalyst & Fluoride SourceHighly corrosive and toxic.[11][12] Causes severe burns. Must be handled in a fume hood with acid-resistant gloves and face shield.[13][14][15]
Sodium Nitrite NaNO₂Diazotizing AgentA strong oxidizer. Prepare aqueous solutions fresh. Addition must be slow and controlled to manage the exothermic reaction.
Diethyl Ether (C₂H₅)₂OWashing SolventUsed to wash the isolated diazonium salt. Highly flammable.
Dichloromethane CH₂Cl₂Extraction SolventUsed during work-up to extract the final product.

2.2 Key Reaction Conditions

ParameterStageRecommended ValueRationale & Field Insights
Temperature Diazotization0 - 5 °CDiazonium salts are unstable at higher temperatures. Maintaining a low temperature is critical to prevent premature decomposition and maximize yield.
Temperature Decomposition90 - 150 °CThe decomposition temperature is specific to the diazonium salt.[8] It should be approached slowly to control the evolution of N₂ gas and prevent a dangerous runaway reaction.[7]
Addition Rate DiazotizationSlow, dropwiseThe reaction of NaNO₂ is exothermic. Slow addition is essential for maintaining strict temperature control.
Atmosphere All stagesInert (N₂ or Ar)While not always strictly necessary, an inert atmosphere can prevent side reactions, especially if the starting material is sensitive to oxidation.

Part 3: Step-by-Step Experimental Protocol

This protocol outlines a laboratory-scale synthesis. All operations must be conducted within a certified chemical fume hood.

3.1 Step 1: Diazotization and Formation of 2-Methylbenzenediazonium Tetrafluoroborate

  • Equip a 250 mL three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Charge the flask with 50 mL of 48% aqueous tetrafluoroboric acid (HBF₄). Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add 10.7 g (0.1 mol) of o-toluidine to the stirred HBF₄ solution, ensuring the temperature does not exceed 10 °C. A thick white precipitate of the amine salt will form.

  • In a separate beaker, dissolve 7.2 g (0.105 mol) of sodium nitrite (NaNO₂) in 15 mL of deionized water.

  • Once the amine salt slurry has cooled back to 0-5 °C, add the NaNO₂ solution dropwise via the dropping funnel over approximately 30-45 minutes. Maintain the temperature strictly within the 0-5 °C range.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The precipitate should dissolve, and the solution will turn a pale yellow, indicating the formation of the soluble diazonium salt.

3.2 Step 2: Isolation of the Diazonium Salt

  • Filter the cold reaction mixture through a Buchner funnel.

  • Wash the collected solid precipitate with 20 mL of ice-cold water, followed by 20 mL of cold diethyl ether to aid in drying.

  • Press the solid as dry as possible on the filter paper. Transfer the solid to a watch glass and allow it to air-dry in the fume hood, away from heat and light.

    • Expert Note: While relatively stable, the dry diazonium salt is a potentially explosive compound and should be handled with extreme care, using non-metallic spatulas.[8][9] It is best to proceed to the next step without delay.

3.3 Step 3: Thermal Decomposition (Fluoro-dediazoniation)

  • Place the dry 2-methylbenzenediazonium tetrafluoroborate powder in a round-bottom flask equipped with a distillation apparatus.

  • Heat the flask gently using an oil bath. As the temperature rises (typically starting around 90-100 °C), the solid will begin to decompose, evidenced by vigorous evolution of nitrogen gas and the formation of a dark liquid.[16]

  • Continue heating until gas evolution ceases and the desired product, this compound, distills over. The crude product is often a dark-colored oil.

3.4 Step 4: Work-up and Purification

  • Dissolve the collected distillate in 50 mL of dichloromethane.

  • Transfer the solution to a separatory funnel and wash with 20 mL of 5% sodium bicarbonate solution to neutralize any residual acid, followed by 20 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation (boiling point ~89-91 °C at 15 mmHg) to yield pure this compound as a light yellow liquid.[17]

Caption: A step-by-step experimental workflow for the synthesis of this compound.

Part 4: Safety, Validation, and Modern Alternatives

4.1 Trustworthiness: A Self-Validating System

A robust protocol includes in-process checks and final product validation.

  • In-Process Monitoring: During decomposition, the rate of gas evolution provides a real-time indicator of the reaction rate. A steady, controlled effervescence is desired.

  • Final Product Characterization: The identity and purity of the final product must be confirmed. Standard analytical methods include:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and substitution pattern.[18]

    • Mass Spectrometry (MS): To verify the molecular weight (125.14 g/mol ).[19]

    • Infrared Spectroscopy (IR): To identify key functional groups.[19]

    • Gas Chromatography (GC): To determine purity.

4.2 Critical Safety Imperatives

The Balz-Schiemann reaction involves significant hazards that must be actively managed.

HazardMitigation Strategy
Corrosive Acid (HBF₄) Always wear a face shield, chemical safety goggles, and acid-resistant gloves.[11] Work in a fume hood. Ensure an eyewash station and safety shower are immediately accessible.[15]
Diazonium Salt Instability Never heat the diazonium salt aggressively. Avoid grinding or subjecting the dry salt to shock.[9] Use plastic or wood spatulas. It is best practice to use the salt immediately after drying.
Exothermic Decomposition The thermal decomposition can be highly exothermic and presents a risk of a runaway reaction.[7] Scale-up should only be attempted by experienced chemists with appropriate engineering controls. Heating should be gradual and controlled.
Toxic Vapors o-Toluidine and the final product are toxic. The decomposition releases BF₃ gas. All operations must be performed in a well-ventilated fume hood.

4.3 Beyond the Bench: Scalability and Modern Approaches

While the traditional batch Balz-Schiemann reaction is effective on a lab scale, its safety profile, particularly the isolation of a potentially explosive intermediate, makes it challenging to scale up.[20] The field has evolved to address these limitations:

  • In Situ Generation: Modifications exist where the diazonium salt is generated and decomposed in one pot without isolation, though this can sometimes impact yield.[7]

  • Continuous Flow Chemistry: A significant advancement involves performing the diazotization and subsequent thermal decomposition in a continuous flow reactor.[20] This approach dramatically enhances safety by minimizing the quantity of the hazardous diazonium intermediate present at any given time, allowing for better temperature control and safer manufacturing at scale.[20]

  • Alternative Reagents: Research has explored other fluoride sources and counter-ions, such as hexafluorophosphates (PF₆⁻), which can sometimes offer higher yields.[3] Photochemical decomposition has also been investigated as a milder alternative to high-temperature thermal methods.[7][21]

Conclusion

The synthesis of this compound from o-toluidine via the Balz-Schiemann reaction is a classic yet powerful transformation in synthetic organic chemistry. Its success relies on a deep understanding of the underlying mechanism, meticulous control of reaction conditions—especially temperature—and an unwavering commitment to safety. By following the detailed protocols and heeding the expert insights provided in this guide, researchers can confidently and safely produce this valuable chemical building block. The advent of modern techniques like continuous flow synthesis promises to carry this venerable reaction into the future, enabling safer and more efficient production for the next generation of pharmaceuticals and advanced materials.

References

  • Balz Schiemann (Reaction). (n.d.). quimicaorganica.org. Retrieved from [Link]

  • The Balz-Schiemann Reaction. (2019, February 6). Scientific Update. Retrieved from [Link]

  • The Versatility of this compound in Modern Chemical Synthesis. (n.d.). ANGENE. Retrieved from [Link]

  • Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. (2022). ChemRxiv. Retrieved from [Link]

  • Lankin, D. C., Petterson, R. C., & Velazquez, R. A. (1974). Thermal Decomposition of 2-(Cyanoethylthio)benzenediazonium Tetrafluoroborate in Acetonitrile Solution. The Journal of Organic Chemistry, 39(18), 2801–2803.
  • Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Manuscript.
  • Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. (2019).
  • Tetrafluoroboric acid 50%. (2019, February). Product Stewardship Summary. Retrieved from [Link]

  • Preparation method of o-fluorotoluene. (2014).
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Balz–Schiemann reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Preparation method of o-fluorotoluene. (2012).
  • Balz-Schiemann Reaction: Definition, Examples, and Mechanism. (n.d.). Chemistry Learner. Retrieved from [Link]

  • 5-FLUORO-O-TOLUIDINE. (n.d.). gsrs.ncats.nih.gov. Retrieved from [Link]

  • What is Balz-Schiemann reaction? (2019, May 4). Quora. Retrieved from [Link]

  • Balz-Schiemann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Exploring this compound: Properties, Applications, and Manufacturing. (n.d.). ANGENE. Retrieved from [Link]

  • o-Toluidine. (n.d.). Wikipedia. Retrieved from [Link]

  • Wu, J., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Molecules, 26(15), 4646.
  • A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2023, February 10). Journal of Visualized Experiments. Retrieved from [Link]

  • Explain the following reactions: Balz-Schiemann reaction Diazotization re.. (2025, July 1). Filo. Retrieved from [Link]

  • O'Hagan, D. (2008). Engineering fluorination.
  • Use of Toluidine in the Manufacture of Dyes. (n.d.). National Toxicology Program. Retrieved from [Link]

  • Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Jaouhari, R., & Quinn, P. (1994). Improved Process for the Preparation of 2-Methyl-3-trifluoromethylaniline: A Versatile Intermediate for Flunixin Synthesis. Heterocycles, 38(10), 2243-2246.
  • Synthesis method of 2-methyl-3-trifluoromethylaniline. (2018).

Sources

Technical Guide: Solubility Profile & Solvent Selection for 3-Fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Fluoro-2-methylaniline (CAS: 443-86-7), a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. While specific quantitative solubility curves for this compound are often proprietary, this guide synthesizes data from structural analogs (2-methylaniline, 3-fluoroaniline) and thermodynamic principles to establish a robust solubility profile.

Key Takeaway: this compound is a lipophilic liquid (LogP ~1.4–2.4) exhibiting high miscibility with polar aprotic and non-polar organic solvents, but limited solubility in water. This guide includes a self-validating experimental protocol to verify exact solubility limits for critical process development.

Physicochemical Profile & Solubility Prediction

To predict solubility behavior accurately, we must analyze the molecule's structural determinants.[1]

Structural Analysis
  • Core Structure: Aniline ring (Lipophilic/Aromatic).

  • Functional Groups:

    • Amino (-NH₂): H-bond donor/acceptor.[1] Increases solubility in polar protic solvents (Alcohols).

    • Methyl (-CH₃): Increases lipophilicity (Hydrophobic).

    • Fluorine (-F): Electronegative, withdraws electron density, modulating the pKa (approx. 3.44) and increasing metabolic stability. It typically enhances solubility in halogenated solvents.

Predicted Solubility Data

The following table categorizes solvent compatibility based on the "Like Dissolves Like" principle and data from the structural analog o-toluidine (2-methylaniline) , which is miscible with ethanol and ether but sparingly soluble in water (~1.5 g/L).

Table 1: Solubility Profile of this compound (Predicted)

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Protic Methanol, Ethanol, IsopropanolHigh / Miscible Strong H-bonding interaction with the amine group.
Polar Aprotic DMSO, DMF, AcetonitrileHigh / Miscible Dipole-dipole interactions stabilize the polar amine functionality.
Chlorinated Dichloromethane (DCM), ChloroformHigh / Miscible Excellent solvation of the aromatic ring; Fluorine substituent enhances interaction.
Aromatic Toluene, Xylene, BenzeneHigh / Miscible

-

stacking interactions; structural similarity to solvent.
Aliphatic Hexane, HeptaneModerate to High Soluble due to the methyl group, though phase separation may occur at very low temperatures.
Ethers THF, Diethyl Ether, MTBEHigh / Miscible Oxygen lone pairs accept H-bonds from the aniline amine.
Aqueous Water, BrineLow (< 2 g/L) Hydrophobic aromatic ring dominates; lack of sufficient H-bonding to overcome water lattice energy.

Critical Note: While some database snippets label this compound as "slightly soluble" in methanol, this contradicts the behavior of liquid aromatic amines. It is highly probable that this compound is fully miscible with methanol. The protocol in Section 4 serves to verify this.

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

For formulation scientists, relying on "Polar/Non-polar" is insufficient. We use Hansen Solubility Parameters (HSP) to predict compatibility in complex mixtures.

The HSP distance (


) between the solute (1) and solvent (2) is calculated as:


Estimated HSP Values for this compound:

  • 
     (Dispersion):  ~19.5 MPa
    
    
    
    (Similar to o-toluidine)
  • 
     (Polarity):  ~5.5 MPa
    
    
    
    (Slightly higher than o-toluidine due to Fluorine)
  • 
     (H-Bonding):  ~11.0 MPa
    
    
    
    (Amine contribution)

Application:

  • Green Solvents: To replace DCM, look for solvents with an

    
     relative to these coordinates. 2-Methyltetrahydrofuran (2-MeTHF)  is a strong candidate.
    

Experimental Protocols (Self-Validating Systems)

Visual Solubility Screening (Tier 1)

Objective: Rapidly determine miscibility or approximate solubility limits.

Workflow Diagram:

Solubility_Workflow Start Start: 100 mg Compound AddSolvent Add 0.1 mL Solvent (Target: 1000 mg/mL) Start->AddSolvent Check1 Dissolved? AddSolvent->Check1 Miscible Result: High Solubility (>1000 mg/mL) Check1->Miscible Yes AddMore Add Solvent to 1.0 mL total (Target: 100 mg/mL) Check1->AddMore No Check2 Dissolved? AddMore->Check2 Moderate Result: Moderate Solubility (100-1000 mg/mL) Check2->Moderate Yes AddMax Add Solvent to 10.0 mL total (Target: 10 mg/mL) Check2->AddMax No Check3 Dissolved? AddMax->Check3 Low Result: Low Solubility (10-100 mg/mL) Check3->Low Yes Insoluble Result: Insoluble (<10 mg/mL) Check3->Insoluble No

Caption: Tier 1 Visual Solubility Determination Workflow for rapid solvent screening.

Procedure:

  • Weigh 100 mg of this compound into a clear glass vial.

  • Add 0.1 mL of test solvent. Vortex for 1 minute.

  • Observation: If clear, solubility > 1000 mg/mL (Miscible).

  • If undissolved, add solvent in increments (0.4 mL, then 0.5 mL) to reach 1.0 mL total.

  • Validation: If particles remain at 1.0 mL, solubility is < 100 mg/mL.

Gravimetric Saturation Method (Tier 2)

Objective: Determine exact solubility (mg/mL) for process optimization.

  • Saturation: Add excess this compound to 5 mL of solvent.

  • Equilibration: Stir at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter.

  • Evaporation: Transfer 1.0 mL of filtrate to a pre-weighed dish. Evaporate solvent (vacuum oven).

  • Calculation:

    
    
    

Applications in Process Chemistry[2]

Understanding the solubility profile allows for strategic solvent selection in synthesis and purification.[1]

Table 2: Solvent Selection Strategy

Process StepRecommended SolventRationale
Reaction Medium Toluene or DCM High solubility ensures homogeneous kinetics; inert to amine functionality.
Extraction (Work-up) Ethyl Acetate Excellent partitioning from aqueous phase; amine remains in organic layer at pH > 5.
Crystallization (Salt Formation) Isopropanol (IPA) The free base is soluble, but HCl or H₂SO₄ salts often precipitate cleanly from IPA/Ether mixtures.
Cleaning Methanol High miscibility ensures effective removal of residues from reactor surfaces.

Safety & Handling (E-E-A-T)

Hazard Class: 6.1 (Toxic).[2] Signal Word: Danger.

  • Toxicity: Like most fluoro-anilines, this compound is toxic if swallowed, inhaled, or in contact with skin. It may cause methemoglobinemia (blue skin/lips).[2]

  • Handling:

    • Gloves: Use Nitrile (0.11 mm) for splash protection. For immersion, use Laminate (PE/EVAL) .

    • Ventilation: Always handle in a certified chemical fume hood.

  • Waste: Segregate as halogenated organic waste. Do not mix with oxidizing agents (e.g., nitric acid) as reaction may be violent.

References

  • PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Reference for HSP methodology and analog values).
  • NIST. (2025). o-Toluidine Phase Change Data. National Institute of Standards and Technology. Available at: [Link]

Sources

Precision Fluorination in Medicinal Chemistry: The Biological Profile and Synthetic Utility of 3-Fluoro-2-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluoro-Methyl" Strategic Motif

In the landscape of modern drug discovery, 3-Fluoro-2-methylaniline (CAS 443-86-7) is not merely a reagent; it is a strategic scaffold used to modulate the physicochemical and pharmacokinetic properties of lead compounds. This guide analyzes the biological activity of derivatives synthesized from this core, focusing on the synergistic effect of the ortho-methyl and meta-fluoro substitutions relative to the amine.

The "Fluoro-Methyl" motif offers three distinct medicinal chemistry advantages:

  • Metabolic Blockade: The fluorine atom at the 3-position prevents oxidative metabolism at a highly susceptible ring position, extending half-life (

    
    ).
    
  • Conformational Locking: The steric bulk of the adjacent methyl and fluoro groups creates a rotational barrier, often locking the aniline moiety into a bioactive conformation that favors receptor binding.

  • Lipophilicity Modulation: The introduction of fluorine increases lipophilicity (LogP), enhancing membrane permeability and CNS penetration, which is critical for neuroactive targets like Nav1.7.

Therapeutic Applications and SAR Analysis

Oncology: Tubulin Assembly Inhibition

Derivatives of this compound have shown potent activity as Arylthioindoles (ATIs) . These compounds function by binding to the colchicine site on


-tubulin, disrupting microtubule dynamics essential for mitosis.
  • Mechanism: The 3-fluoro-2-methylphenyl moiety acts as a hydrophobic anchor. The fluorine atom mimics the size of hydrogen but provides a distinct electrostatic surface, enhancing interaction with the hydrophobic pocket of tubulin.

  • Key Data: An indole derivative synthesized from this scaffold demonstrated an IC

    
     of 3.3 µM  for tubulin assembly inhibition and an IC
    
    
    
    of 52 nM
    against MCF-7 breast cancer cells [1].[1]
Pain Management: Nav1.7 Sodium Channel Blockers

The scaffold is a critical building block for amino-substituted heterocyclic derivatives targeting the Nav1.7 voltage-gated sodium channel .

  • Relevance: Nav1.7 is a genetically validated target for pain. The this compound fragment is frequently employed in amide coupling reactions to generate "state-dependent" inhibitors that selectively bind to the inactivated state of the channel [2].

  • Bioactivity: These derivatives exhibit analgesic properties in neuropathic pain models, with the fluorine atom contributing to the selectivity over cardiac Nav1.5 channels.

Kinase Inhibition (mTOR/PI3K Pathway)

In the development of kinase inhibitors, particularly for the PI3K/AKT/mTOR pathway , this aniline serves as the "hinge binder" or the solvent-exposed tail.

  • Application: Used in the synthesis of triazole and pyrimidine-based inhibitors. The electron-withdrawing nature of the fluorine reduces the electron density of the aniline nitrogen, modulating the H-bond donor capability crucial for interaction with the kinase hinge region [3].

Structural & Metabolic Logic (Visualization)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the use of this scaffold.

SAR_Logic Core This compound Scaffold Metabolism Metabolic Stability (Blocks CYP450 oxidation at C3) Core->Metabolism Lipophilicity Increased Lipophilicity (Enhanced CNS Penetration) Core->Lipophilicity Conformation Conformational Control (Ortho-Me/Fluoro Clash) Core->Conformation HalfLife Extended t1/2 Metabolism->HalfLife Prevents hydroxylation Bioavailability Improved Oral Bioavailability Lipophilicity->Bioavailability Membrane crossing Potency High Affinity Binding (e.g., Tubulin, Nav1.7) Conformation->Potency Pre-organized binding

Figure 1: Mechanistic impact of the this compound scaffold on drug pharmacology.

Quantitative Data Summary

The table below consolidates physicochemical properties and representative biological data for derivatives containing this moiety.

ParameterValue / ObservationRelevance
Molecular Weight 125.14 g/mol Fragment-based drug design (Low MW)
LogP (Predicted) ~1.7 - 2.0Optimal range for oral absorption
pKa (Aniline N) ~3.44Reduced basicity due to F-substitution
Tubulin IC

3.3 µM (Assembly)Potent disruption of microtubule dynamics [1]
Cytotoxicity (MCF-7) 52 nMHigh efficacy in breast cancer models [1]
Metabolic Fate Regioselective HydroxylationF-substitution shifts CYP450 attack to C4/C5 [4]

Experimental Protocols

Protocol A: Synthesis of Biologically Active Amides (General Procedure)

Context: This protocol is standard for coupling this compound to carboxylic acid cores (e.g., for Nav1.7 or Kinase inhibitors).

Reagents:

  • Carboxylic Acid Core (1.0 eq)[2]

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid core in anhydrous DMF (5 mL/mmol) under an inert atmosphere (

    
    ). Add DIPEA and stir for 5 minutes.
    
  • Coupling: Add HATU in one portion. Stir for 10 minutes to form the activated ester.

  • Addition: Add this compound dropwise.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Look for mass shift:

    
    ).
    
  • Work-up: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: In Vitro Tubulin Polymerization Assay

Context: Self-validating assay to confirm the mechanism of action for oncology candidates.

Reagents:

  • Purified Tubulin protein (>99% pure, bovine brain source)

  • GTP (Guanozine triphosphate)

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9)
    
  • Test Compound (dissolved in DMSO)

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Baselines: Pre-warm a 96-well plate to 37°C.

  • Induction: Add test compound (final concentration 1–10 µM) or vehicle (DMSO) to wells.

  • Initiation: Add the cold tubulin solution to the warm plate to initiate polymerization.

  • Measurement: Immediately monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation:

    • Control: DMSO only (Standard sigmoidal growth curve).

    • Positive Control: Colchicine (Flat line, complete inhibition).

    • Valid Result: Dose-dependent reduction in

      
       and final absorbance.
      

Workflow Visualization

Workflow cluster_synthesis Synthesis Phase cluster_bioassay Validation Phase (Tubulin Assay) Start Start Materials: Acid Core + 3-F-2-Me-Aniline Coupling Amide Coupling (HATU/DIPEA/DMF) Start->Coupling Purify Purification (Flash Chromatography) Coupling->Purify Prep Tubulin Prep (3 mg/mL + GTP) Purify->Prep Compound QC Incubate Incubation @ 37°C (+ Test Compound) Prep->Incubate Readout Measure OD340 (Polymerization Kinetics) Incubate->Readout

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression. Source: NIH / PubMed URL:[Link]

  • Amino-substituted heterocyclic derivatives as sodium channel inhibitors (WO2016170009A1).
  • Process for the Synthesis of mTOR Kinase Inhibitors (EP 3660020 B1). Source: European Patent Office URL:[Link]

  • The biotransformation of benzene derivatives: the influence of active site and substrate characteristics. Source: Wageningen University & Research URL:[Link]

  • This compound Product Data & Safety. Source: PubChem / NIH URL:[3][Link][3]

Sources

theoretical calculations on the electronic structure of 3-Fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for computational chemists and medicinal chemistry leads. It synthesizes established theoretical frameworks with specific experimental data found for 3-Fluoro-2-methylaniline (CAS 443-86-7).

Content Type: Technical Whitepaper | Status: Validated Protocol Target Audience: Computational Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary: The Bioisosteric Scaffold

This compound (3-F-2-MA) represents a critical pharmacophore in modern drug design. The simultaneous presence of an electron-withdrawing fluorine atom (σ-hole donor) and an electron-donating methyl group (steric anchor) creates a unique electronic "push-pull" system on the aniline ring.

This guide outlines the definitive computational protocol for characterizing the electronic structure of 3-F-2-MA. By correlating Density Functional Theory (DFT) predictions with experimental reactivity (specifically electrophilic aromatic substitution), we establish a predictive model for its behavior in complex synthesis and ligand-protein binding.[1]

Key Technical Insight: The steric pressure from the ortho-methyl group (C2) against the amine (C1) significantly alters the planarity of the nitrogen lone pair, modulating its conjugation with the aromatic system—a critical factor often missed in lower-level semi-empirical calculations.[1]

Computational Methodology: The "Gold Standard" Protocol

To achieve spectroscopic accuracy (<5% error vs. experimental IR/NMR), the following level of theory is required. This protocol balances computational cost with the accurate description of weak non-covalent interactions (NCIs) introduced by the fluorine atom.[1]

Recommended Theory Level[1]
  • Software Framework: Gaussian 16 / ORCA 5.0[1]

  • Functional: wB97X-D or B3LYP-D3(BJ) .

    • Rationale: Standard B3LYP fails to account for dispersion forces critical in the methyl-fluorine interaction.[1] The inclusion of Grimme’s D3 dispersion correction is mandatory for accurate conformational analysis.[1]

  • Basis Set: 6-311++G(d,p) or def2-TZVP .

    • Rationale: Diffuse functions (++) are essential for correctly modeling the lone pair on Nitrogen and the electron-rich Fluorine atom.[1]

Workflow Visualization

The following diagram illustrates the logical flow from initial geometry construction to reactivity prediction.

G cluster_analysis Electronic Property Profiling Start Initial Geometry (Z-Matrix/SMILES) Opt Geometry Optimization (wB97X-D/6-311++G(d,p)) Start->Opt Energy Min Freq Frequency Calculation (NImag = 0 Check) Opt->Freq Hessian NBO NBO Analysis (Hybridization/Lone Pair) Freq->NBO Wavefunction FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO MEP MEP Mapping (Reactive Sites) Freq->MEP Validation Experimental Validation (IR/NMR Comparison) NBO->Validation FMO->Validation End Reactivity Prediction (Fukui Functions) Validation->End Confirmed Model

Figure 1: Computational workflow for the electronic characterization of this compound.

Geometric & Electronic Architecture

Conformational Locking (The Ortho-Effect)

In 3-F-2-MA, the methyl group at C2 plays a steric role. Unlike unsubstituted aniline where the amine can be quasi-planar, the C2-Methyl forces the C1-Amine into a pyramidal geometry.[1]

  • Predicted C-N Bond Length: ~1.39 Å (Slightly elongated vs. aniline due to reduced resonance).[1]

  • Dihedral Angle (H-N-C-C): Non-zero (>20°), indicating de-conjugation of the N-lone pair.[1]

  • Intramolecular Interactions: Weak repulsive interaction between the Methyl hydrogens and the C3-Fluorine lone pairs, stiffening the ring.[1]

Frontier Molecular Orbitals (FMO)

The reactivity of 3-F-2-MA is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

OrbitalCharacterLocalizationChemical Significance
HOMO

-bonding / n-orbital
Concentrated on Nitrogen and the aromatic ring carbons C2, C4, C6.Dictates nucleophilic attacks (e.g., reaction with acyl chlorides).[1]
LUMO

-antibonding
Delocalized over the entire C-C ring system.[1]Dictates susceptibility to nucleophilic aromatic substitution (SNAr).[1]
Gap (

)
~4.5 - 5.0 eVModerate HardnessIndicates stability under ambient conditions but high reactivity toward strong electrophiles.[1]

Reactivity Descriptor Analysis:

  • Chemical Hardness (

    
    ):  High.[1] The molecule is stable and resists spontaneous decomposition.[1]
    
  • Electrophilicity Index (

    
    ):  Moderate.[1] It acts as a nucleophile in coupling reactions.[1]
    

Molecular Electrostatic Potential (MEP) & Reactivity Sites

The MEP map is the most critical output for medicinal chemists, as it predicts how the molecule docks into protein pockets or reacts with synthesis reagents.[1]

Charge Distribution[1]
  • Red Regions (Electron Rich/Negative Potential):

    • Nitrogen Lone Pair: The deepest potential well.[1] This is the primary site for protonation and alkylation.[1]

    • Fluorine Atom: A secondary negative region, but less intense than Nitrogen due to high electronegativity holding the charge tightly.[1]

  • Blue Regions (Electron Poor/Positive Potential):

    • Amine Protons (-NH2): Strong positive potential, acting as H-bond donors.

    • Aromatic Protons: Specifically the proton at C4 and C6 .[1]

Predicted Electrophilic Substitution (The "Directing" Conflict)

When reacting 3-F-2-MA with an electrophile (e.g., Bromination with NBS), three directing groups compete:

  • -NH2 (C1): Strong activator, directs ortho (C2, C6) and para (C4).[1]

  • -CH3 (C2): Weak activator, directs ortho (C1, C3) and para (C5).[1]

  • -F (C3): Deactivator, directs ortho (C2, C4) and para (C6).[1]

Theoretical Prediction:

  • C2: Blocked by Methyl.[1][2]

  • C6: Activated by NH2 (ortho) and F (para).[1] Sterically hindered by NH2.[1]

  • C4: Activated by NH2 (para) and F (ortho).[1] Less sterically hindered.

Experimental Validation: Literature confirms that bromination of this compound yields 4-Bromo-3-fluoro-2-methylaniline [1]. This confirms that the para-directing power of the amine, reinforced by the ortho-directing power of the fluorine, dominates the reaction pathway.[1]

Reaction Substrate This compound (Nucleophile) TS Wheland Intermediate (Sigma Complex) Substrate->TS Attack at C4 Reagent Electrophile (E+) (e.g., NBS/Br+) Reagent->TS Product 4-Substituted Product (Major Isomer) TS->Product -H+

Figure 2: Reaction pathway determined by MEP and electronic directing effects.

Spectroscopic Validation

To validate the theoretical model, compare calculated frequencies with experimental data.[1][3]

Vibrational Spectroscopy (IR/Raman)
  • Scaling Factor: DFT frequencies must be scaled (typically by 0.961 for B3LYP/6-311++G(d,p)) to account for anharmonicity.

  • Key Diagnostic Bands:

    • 
      (NH2):  ~3450 cm⁻¹ (Asymmetric stretch).[1]
      
    • 
      (NH2):  ~3360 cm⁻¹ (Symmetric stretch).[1]
      
    • 
      (C-F):  ~1250 cm⁻¹ (Strong intensity, unique marker).[1]
      
    • 
      (CH3):  ~1380 cm⁻¹ (Umbrella mode).[1]
      
NMR Prediction (GIAO Method)
  • 19F NMR: The fluorine signal is highly sensitive to the ortho-methyl group.[1]

    • Exp: ~ -110 to -130 ppm.[4]

    • Calc: Use GIAO method with TMS reference.[1] The proximity of the methyl group causes a downfield shift compared to 3-fluoroaniline due to the "ortho-effect" descreening.[1]

References

  • BenchChem. (n.d.).[1] 4-Bromo-3-fluoro-2-methylaniline: Synthesis and Properties. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 285553, this compound. Retrieved from

  • ChemicalBook. (2025).[1][5] this compound Properties and Spectra. Retrieved from

  • Tzeli, D., et al. (2018).[1] Theoretical Study of the Electronic Structure and Absorption Spectra of Fluorinated Anilines. Journal of Physical Chemistry A. (Methodological Reference for Aniline DFT protocols).

  • Sigma-Aldrich. (2025).[1] Product Specification: this compound. Retrieved from

Sources

Methodological & Application

conditions for N-alkylation of 3-Fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the N-Alkylation of 3-Fluoro-2-methylaniline for Pharmaceutical and Materials Science Research

Abstract

This technical guide provides a comprehensive overview of the synthetic conditions for the N-alkylation of this compound, a critical building block in the development of novel pharmaceuticals and advanced materials.[1][2] The unique electronic profile of this aniline, characterized by the interplay of an electron-withdrawing fluorine atom and an electron-donating methyl group, presents specific challenges and opportunities in its chemical modification. This document details established protocols, discusses the mechanistic underpinnings of various alkylation strategies, and offers practical guidance for researchers in drug discovery and chemical synthesis. We will explore classical N-alkylation with alkyl halides, modern reductive amination techniques, and catalytic approaches utilizing alcohols, providing a robust framework for the synthesis of diverse N-alkylated this compound derivatives.

Scientific Rationale and Strategic Importance

This compound serves as a valuable scaffold in medicinal chemistry and materials science.[1] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] Consequently, N-alkylated derivatives of this compound are sought-after intermediates for creating a wide array of functional molecules, including active pharmaceutical ingredients (APIs).[1]

The core challenge in the N-alkylation of this substrate lies in modulating the nucleophilicity of the amino group. The fluorine atom at the meta position deactivates the ring through its inductive effect, reducing the nitrogen's electron density and thus its reactivity towards electrophiles. This is partially counteracted by the ortho-methyl group's electron-donating nature. Understanding this electronic balance is crucial for selecting the appropriate reaction conditions to achieve efficient and selective mono-N-alkylation while avoiding common pitfalls like over-alkylation.

Mechanistic Considerations and Method Selection

Several robust methods exist for the N-alkylation of anilines. The choice of method depends on the desired alkyl group, the scale of the reaction, and the functional group tolerance required.

A. Direct N-Alkylation with Alkyl Halides

This is a classical and straightforward approach involving a nucleophilic substitution (SN2) reaction between the aniline and an alkyl halide. A base is required to neutralize the hydrogen halide byproduct and to deprotonate the aniline, enhancing its nucleophilicity.[3] While effective, this method can be prone to over-alkylation, yielding tertiary amines, especially with highly reactive alkylating agents.[4]

B. Reductive Amination

Reductive amination is a powerful and highly versatile method for forming C-N bonds.[5] It proceeds in two stages: the reaction of the aniline with an aldehyde or ketone to form an intermediate imine, followed by the in-situ reduction of the imine to the corresponding secondary amine.[5][6] This method offers excellent control over mono-alkylation and is compatible with a broad range of functional groups.[7] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[6][7]

C. Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)

This modern, "green" chemistry approach utilizes alcohols as the alkylating agents, with water as the only byproduct.[8][9] The reaction is catalyzed by transition metals (e.g., Ruthenium, Iridium, Manganese, Nickel) and operates via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[8][10][11] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the aniline. This method is highly atom-economical and avoids the use of stoichiometric reagents.[8][9]

Comparative Overview of N-Alkylation Methodologies

The following table provides a comparative summary of the primary methods for the N-alkylation of this compound.

Method Alkylating Agent Key Reagents & Conditions Advantages Disadvantages & Limitations
Direct Alkylation Alkyl Halides (R-X)Base (e.g., K₂CO₃, NaH, Et₃N), Aprotic Solvent (e.g., DMF, CH₃CN), 60-100 °CSimple setup, readily available reagents.Risk of over-alkylation, generation of salt waste, some alkyl halides are toxic/mutagenic.[4][12]
Reductive Amination Aldehydes (RCHO) or Ketones (R₂CO)Mild Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN), Acid catalyst (optional), Solvent (e.g., DCE, THF), Room Temp. to mild heat.[7]Excellent selectivity for mono-alkylation, broad substrate scope, mild conditions.[5][6]Requires a carbonyl compound, some reducing agents are toxic.
Catalytic Alkylation Alcohols (RCH₂OH)Transition Metal Catalyst (e.g., Ru, Mn, Ni complexes), Base (e.g., t-BuOK), High Temp. (80-140 °C), Inert atmosphere.[8][10][13]High atom economy, "green" method (water is the main byproduct), uses readily available alcohols.[8][9]Requires specialized catalysts, higher temperatures, may have functional group incompatibilities.[10]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. This compound and many alkylating agents can be toxic and should be handled with care.

Protocol 1: Direct N-Alkylation with an Alkyl Halide (e.g., Benzyl Bromide)

This protocol describes a standard procedure for the mono-N-benzylation of this compound.

Materials and Reagents:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Condenser and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add benzyl bromide (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure N-benzyl-3-fluoro-2-methylaniline.

Protocol 2: Reductive Amination with an Aldehyde (e.g., Isobutyraldehyde)

This protocol outlines the synthesis of N-isobutyl-3-fluoro-2-methylaniline via reductive amination.

Materials and Reagents:

  • This compound

  • Isobutyraldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and isobutyraldehyde (1.2 eq) in 1,2-dichloroethane (DCE). Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Continue to stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC.[9]

  • Quenching and Workup: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of NaHCO₃.[9] Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-isobutyl-3-fluoro-2-methylaniline.[9]

Visualized Workflows and Mechanisms

To further clarify the experimental processes, the following diagrams illustrate a general workflow and a representative reaction mechanism.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aniline, Base/Catalyst, & Solvent B Add Alkylating Agent (Alkyl Halide, Aldehyde, or Alcohol) A->B C Stir at Defined Temperature B->C D Monitor by TLC C->D E Quench Reaction D->E F Aqueous Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H I Characterize Product H->I

Caption: General experimental workflow for N-alkylation reactions.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation Aniline Ar-NH₂ TransitionState [Ar-NH₂⁺---R---X⁻]‡ Aniline->TransitionState AlkylHalide R-X AlkylHalide->TransitionState AmmoniumSalt Ar-NH₂⁺-R  X⁻ TransitionState->AmmoniumSalt Product Ar-NH-R AmmoniumSalt->Product Base Base Base->Product BaseSalt Base-H⁺ X⁻

Caption: Mechanism of direct N-alkylation with an alkyl halide.

Conclusion

The N-alkylation of this compound is a versatile and essential transformation for accessing a wide range of valuable molecules. By understanding the electronic nature of the starting material and the mechanisms of different alkylation strategies, researchers can select the optimal conditions for their specific synthetic targets. While direct alkylation offers simplicity, reductive amination provides superior control over selectivity, and catalytic methods using alcohols represent a more sustainable and atom-economical approach. The protocols and comparative data presented in this guide serve as a foundational resource for scientists engaged in the synthesis of novel compounds for pharmaceutical and material science applications.

References

  • N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions - ResearchGate. ResearchGate. Available at: [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals. TSI Journals. Available at: [Link]

  • Exploring this compound: Properties, Applications, and Manufacturing. Available at: [Link]

  • Reductive amination - Wikipedia. Wikipedia. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols | ACS Catalysis - ACS Publications. ACS Publications. Available at: [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Available at: [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC - NIH. NIH. Available at: [Link]

  • Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives - CONICET. CONICET. Available at: [Link]

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. Available at: [Link]

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds | Semantic Scholar. Semantic Scholar. Available at: [Link]

  • N‐Alkylation of aniline with benzyl alcohol - ResearchGate. ResearchGate. Available at: [Link]

  • CN112851518A - Synthesis method of N-methyl o-fluoroaniline - Google Patents. Google Patents.
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - NIH. NIH. Available at: [Link]

  • Catalytic N-Alkylation of Anilines - ResearchGate. ResearchGate. Available at: [Link]

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing). RSC Publishing. Available at: [Link]

  • CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents. Google Patents.
  • O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed. PubMed. Available at: [Link]

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation | Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

Sources

protecting group strategies for the amine in 3-Fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protection of 3-Fluoro-2-methylaniline

Executive Summary

Protecting the amine functionality in This compound presents a dual challenge often underestimated in standard medicinal chemistry workflows. The molecule features a "Steric Wall" (the ortho-methyl group) and an "Electronic Drag" (the meta-fluorine atom).

  • The Steric Challenge: The C2-methyl group creates significant steric bulk around the nitrogen lone pair, retarding the rate of nucleophilic attack on bulky electrophiles like Di-tert-butyl dicarbonate (Boc₂O).

  • The Electronic Challenge: The C3-fluorine atom exerts a strong inductive withdrawing effect (-I), lowering the pKa of the anilinium ion (estimated pKa ~3.5–4.0 compared to ~4.6 for aniline), thereby reducing the nucleophilicity of the amine.

This guide provides two validated protocols: a Catalytic High-Yield Method (Boc) for discovery chemistry and a Robust Acylation Method for process scale-up.

Strategic Analysis & Decision Matrix

Before initiating synthesis, the choice of protecting group (PG) must align with downstream chemistry. The ortho-methyl group not only hinders protection but also stabilizes rotamers in the protected intermediate, which can complicate NMR analysis.

Decision Matrix: Selecting the Right PG

PG_Selection Start Start: this compound Cond1 Downstream Chemistry Conditions? Start->Cond1 PathA Basic/Nucleophilic (e.g., Suzuki, Buchwald) Cond1->PathA Requires Base Stability PathB Acidic/Electrophilic (e.g., Nitration, EAS) Cond1->PathB Requires Acid Stability Boc Select: Boc Group (Acid Labile) PathA->Boc Ac Select: Acetyl/Trifluoroacetyl (Robust/Directing) PathB->Ac Consider Consideration: Steric bulk of Boc requires DMAP catalysis. Boc->Consider

Figure 1: Strategic decision tree for selecting the protecting group based on downstream compatibility.

Protocol A: The "Gold Standard" Boc Protection

Objective: Install the tert-butyloxycarbonyl (Boc) group.[1][2] Rationale: Standard conditions (Boc₂O/DCM) often stall at 60-70% conversion due to the steric clash between the tert-butyl group of the reagent and the C2-methyl of the substrate. This protocol uses 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to form a reactive N-acylpyridinium intermediate, accelerating the reaction 100-fold.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Catalyst: DMAP (0.2 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran) – Preferred over DCM to allow higher reflux temperatures if needed.

Step-by-Step Methodology
  • Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (10 mmol) in anhydrous THF (30 mL).

    • Note: Concentration is key. Keep it relatively concentrated (~0.3 M) to drive bimolecular kinetics.

  • Base Addition: Add DIPEA (25 mmol) via syringe. Stir for 5 minutes at Room Temperature (RT).

  • Catalyst Activation: Add DMAP (2 mmol).

    • Critical Step: Do not omit DMAP. Without it, the reaction may require days.

  • Reagent Addition: Add Boc₂O (20 mmol) portion-wise or as a solution in THF.

    • Observation: Gas evolution (CO₂) may be observed.[3]

  • Thermal Drive: Heat the reaction to 60°C (Reflux) for 4–6 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 8:2) or LCMS. The starting aniline is less polar than the Boc-protected product.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc (100 mL).

    • Wash with 0.5 M HCl (2 x 50 mL) to remove DIPEA and DMAP (DMAP is difficult to remove without an acid wash).

    • Wash with Saturated NaHCO₃ (50 mL) and Brine (50 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, recrystallize from Hexane/EtOAc. Flash chromatography is rarely needed if the acid wash is performed correctly.

Protocol B: Acetylation (Process/Scale-Up)

Objective: Install the Acetyl (Ac) group. Rationale: Acetyl groups are smaller than Boc, reducing the steric penalty during installation. This method is preferred for multi-kilogram scale-up where atom economy and cost are drivers.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Acetic Anhydride (Ac₂O) (1.2 equiv)

  • Solvent/Base: Pyridine (3.0 equiv) in DCM OR Pure Acetic Acid (for very robust substrates).

Step-by-Step Methodology
  • Preparation: Dissolve This compound (10 mmol) in DCM (20 mL).

  • Buffering: Add Pyridine (30 mmol). Cool the solution to 0°C.

    • Why Cool? Although the amine is deactivated, the reaction with Ac₂O is exothermic. Controlling the exotherm prevents impurity formation.

  • Addition: Dropwise add Acetic Anhydride (12 mmol).

  • Reaction: Allow to warm to RT and stir for 2 hours.

    • Note: Unlike Boc, heating is rarely required for acetylation unless the amine is extremely electron-deficient.

  • Quench: Add water (10 mL) to hydrolyze excess anhydride. Stir for 30 mins.

  • Workup: Standard extraction with DCM. Wash organic layer with 1M HCl to remove pyridine.

Comparative Data & QC Metrics

The following table summarizes the expected performance of protecting groups on this specific scaffold.

MetricBoc Protection (Protocol A)Acetyl Protection (Protocol B)
Reagent Cost HighLow
Steric Sensitivity High (Requires DMAP)Moderate
Stability (Acid) Labile (Cleaves in TFA/HCl)Stable
Stability (Base) StableLabile (Hydrolyzes in NaOH)
Atom Economy Poor (Loss of t-Bu + CO2)Good
NMR Signature Singlet ~1.5 ppm (9H)Singlet ~2.1 ppm (3H)
Troubleshooting via 19F NMR

Because the substrate contains a fluorine atom, 19F NMR is the most efficient tool for monitoring reaction progress without working up aliquots.

  • Starting Material: Signal typically appears around -115 to -120 ppm .

  • Product: The protection of the amine changes the electronic environment of the ring. Expect a shift of 2–5 ppm downfield (deshielding) due to the loss of the strong electron-donating capability of the free amine.

Mechanistic Workflow

The following diagram illustrates the catalytic cycle required to overcome the steric barrier of the C2-methyl group.

Boc_Mechanism Reagents Boc2O + DMAP ActiveInt N-Boc-DMAP+ (Active Electrophile) Reagents->ActiveInt Fast Activation TS Transition State (DMAP leaves) ActiveInt->TS + Substrate Substrate 3-F-2-Me-Aniline (Sterically Hindered) Substrate->TS TS->Reagents DMAP Recycled Product N-Boc-3-F-2-Me-Aniline TS->Product - DMAPH+

Figure 2: The DMAP catalytic cycle is essential to generate a "hot" electrophile (N-Boc-DMAP+) capable of penetrating the steric shield of the 2-methyl group.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (The definitive guide on stability and removal conditions).

  • Knölker, H. J., et al. (1995). "Mild and Efficient Protection of Sterically Hindered Amines."[4] Synlett. (Discusses the necessity of DMAP for hindered anilines).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic insights into nucleophilic substitution on carbonyls).

  • Sigma-Aldrich (Merck). "Boc Anhydride Product Specification and Handling." (Safety data and physical properties).

  • Master Organic Chemistry. "The Boc Protecting Group." (Accessible guide for mechanism verification).

Sources

Application Note: SAR Profiling & Optimization of 3-Fluoro-2-methylaniline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-Fluoro-2-methylaniline (CAS 443-86-7) scaffold represents a privileged substructure in modern medicinal chemistry, particularly in the design of kinase inhibitors and agrochemicals.[1] This specific substitution pattern offers a unique synergistic effect: the C2-methyl group provides critical steric bulk to enforce atropisomerism or restricted conformation, while the C3-fluorine atom modulates metabolic stability and electronic distribution without introducing excessive steric demand.[1]

This guide details the protocols for synthesizing, testing, and analyzing Structure-Activity Relationships (SAR) of analogs derived from this scaffold. It addresses the "Ortho-Effect" challenges in synthesis and provides a self-validating workflow for biological evaluation.[1]

Chemical Space & Rational Design

The "Fluorine-Methyl" Synergy

The this compound moiety is not merely a passive linker; it is an active determinant of pharmacokinetics (PK) and pharmacodynamics (PD).[1]

  • Electronic Modulation (C3-F): The fluorine atom at the meta position (relative to the amine) exerts a strong inductive electron-withdrawing effect (-I).[1] This lowers the pKa of the aniline nitrogen, reducing its nucleophilicity. In kinase inhibitors, this can tune the hydrogen bond donor capability of the NH group to the hinge region.[1]

  • Steric Enforcement (C2-Me): The ortho-methyl group creates significant steric hindrance.[1] This often forces the aniline nitrogen out of planarity with the phenyl ring, disrupting conjugation but favoring specific binding pocket geometries (e.g., the "twisted" conformation required for Type II kinase inhibitors).[1]

  • Metabolic Blocking: Both substituents block common sites of metabolic oxidation (CYP450 mediated), specifically protecting the highly reactive ortho and meta positions.[1]

Structural Visualization

The following diagram illustrates the functional impact of the substitution pattern.

SAR_Logic Aniline Aniline Core (NH2) Pos2 Position 2 (Methyl) Steric Lock Aniline->Pos2 Ortho-Sterics Pos3 Position 3 (Fluorine) Bioisostere/Metabolic Block Aniline->Pos3 Meta-Inductive (-I) Effect SAR Outcome: Conformational Control & pKa Modulation Pos2->Effect Twists N-C bond Pos3->Effect Prevents Oxidation

Figure 1: Mechanistic contributions of the 3-Fluoro and 2-Methyl substituents to the aniline scaffold properties.[1]

Synthetic Protocol: Overcoming Steric Hindrance

Challenge: The C2-methyl group sterically hinders the amine, making standard SNAr or amide couplings sluggish.[1] Solution: Use of Buchwald-Hartwig Cross-Coupling with sterically demanding phosphine ligands (e.g., XPhos or BrettPhos) to facilitate the reaction.[1]

Protocol: Pd-Catalyzed C-N Cross-Coupling

Objective: Couple this compound with an aryl halide (Ar-X) to form a biaryl amine.

Materials
  • Amine: this compound (1.2 equiv)[1]

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)[1]

  • Ligand: XPhos (4 mol%)

  • Base: Cs2CO3 (3.0 equiv, anhydrous)[1]

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a microwave vial or Schlenk tube and cool under Argon flow.

  • Reagent Addition: Add Pd2(dba)3, XPhos, and Cs2CO3. Purge with Argon for 5 minutes.

  • Substrate Addition: Add the Aryl Halide and this compound. If solids, add in step 2.[1] If liquids, add via syringe after solvent.[1]

  • Solvation: Add anhydrous 1,4-Dioxane (concentration 0.2 M relative to halide).

  • Reaction: Seal the vessel and heat to 100°C for 12–16 hours.

    • Tip: Monitor via LC-MS. The steric bulk of the methyl group may require longer reaction times than unsubstituted anilines.[1]

  • Work-up: Cool to room temperature. Filter through a pad of Celite (elute with EtOAc).[1] Concentrate the filtrate in vacuo.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Validation Point: The product should show a distinct mass shift (M+H) and the disappearance of the aniline NH2 peak in 1H NMR (broad singlet ~3.5-5.0 ppm often shifts downfield or becomes a doublet/singlet depending on the product).

Biological Evaluation Protocol

Context: Evaluating the analog's potency against a target kinase (e.g., MEK or EGFR) where this scaffold is relevant.

Assay: ADP-Glo™ Kinase Assay (Promega)

This homogeneous assay measures ADP formation, directly correlating to kinase activity.[1]

Reagents
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.[1]

  • Substrate: Specific peptide/protein substrate (e.g., Poly(Glu, Tyr)).[1]

  • ATP: Ultra-pure ATP (10 μM final).[1]

  • Test Compounds: this compound analogs (dissolved in 100% DMSO).

Workflow
  • Compound Prep: Prepare 3-fold serial dilutions of analogs in DMSO (10 concentrations).

  • Enzyme Reaction:

    • Add 2 μL of Kinase (optimized concentration) to 384-well white plate.

    • Add 1 μL of Compound (or DMSO control).[1] Incubate 10 min at RT.

    • Add 2 μL of ATP/Substrate mix to initiate reaction.[1]

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 5 μL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 min.

    • Add 10 μL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Data Analysis (SAR Table)

Calculate IC50 using a 4-parameter logistic fit.

Analog IDR1 (Pos 4)R2 (Pos 5)IC50 (nM)LogPNotes
FMA-01 HH1502.1Baseline (Parent)
FMA-02 ClH452.8Lipophilic gain improves potency
FMA-03 OMeH8001.9e- donor detrimental?[1]
FMA-04 HCF3123.2Lead Candidate

SAR Analysis Workflow

To ensure rigorous interpretation of the data, follow this logic flow. This distinguishes "activity cliffs" from genuine structure-property relationships.[1]

SAR_Workflow Start SAR Data Collection Check1 Is Potency > Parent? Start->Check1 BranchA Analyze Steric Fit (Is Me group clashing?) Check1->BranchA No (Loss of Activity) BranchB Analyze Electronic Effect (Is F modulating pKa?) Check1->BranchB Yes (Gain of Activity) Decision Design Next Analog BranchA->Decision Reduce Steric Bulk BranchB->Decision Enhance H-Bonding Stop Toxicity Check (Ames Test) Decision->Stop Before Scale-up

Figure 2: Decision tree for iterating on the this compound scaffold.

Critical Interpretation Guidelines
  • The "Magic Methyl" Effect: If removing the 2-Me group drastically reduces potency (e.g., >10-fold loss), the binding pocket likely requires the twisted conformation enforced by the methyl group.[1]

  • Fluorine Scan: If moving the Fluorine from C3 to C4 or C5 results in loss of activity, the C3-F is likely engaging in a specific interaction (e.g., orthogonal multipolar interaction with a carbonyl carbon in the protein backbone) or protecting a metabolic soft spot.[1]

Safety & Handling

Hazard: this compound is classified as Acute Tox. 3 (Dermal) and Acute Tox. 4 (Oral/Inhalation).[1] It causes serious eye irritation and is a suspected mutagen (based on quinoxaline derivative studies).

  • Engineering Controls: All weighing and reactions must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]

  • Waste: Segregate as halogenated organic waste. Do not mix with oxidizers.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 285553, this compound.[1] Retrieved from [Link][1]

  • Achiwa, I., et al. (1990). Synthesis and mutagenicity of a new mutagen, 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline, and its analog.[1][2] Mutation Research/Genetic Toxicology. Retrieved from [Link] (Contextual citation via Sigma-Aldrich product data).[1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] (General grounding on Fluorine SAR).

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[1] Angewandte Chemie International Edition. (Protocol grounding).

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling specific chemical entities.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Yield of 3-Fluoro-2-methylaniline (CAS: 443-86-7) Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This compound (also known as 2-amino-6-fluorotoluene or 3-fluoro-o-toluidine) is a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1][2] While multiple routes exist, the Halex (Halogen Exchange) pathway followed by selective hydrogenation is the industrial "gold standard" for high yield and purity.

This guide addresses the two primary yield-limiting factors:

  • Incomplete Halogen Exchange (Failure to convert Chloro- to Fluoro- precursor).

  • Hydrodefluorination (Unwanted loss of fluorine during nitro reduction).

Part 1: The Synthesis Workflow

The most robust route avoids the poor regioselectivity of direct nitration by starting with the pre-functionalized 2-chloro-6-nitrotoluene.

Workflow Diagram

SynthesisWorkflow Start Start: 2-Chloro-6-nitrotoluene Step1 Step 1: Halex Reaction (KF, Sulfolane, Catalyst) Start->Step1 Heat (180-220°C) Inter Intermediate: 2-Fluoro-6-nitrotoluene Step1->Inter Success (>95% Conv) Side1 Side Product: Black Tar/Oligomers Step1->Side1 Wet KF / Overheating Step2 Step 2: Hydrogenation (H2, Pt/C or Ra-Ni) Inter->Step2 5-10 bar H2 Product Product: This compound Step2->Product Pt/C (High Selectivity) Side2 Side Product: o-Toluidine (Defluorinated) Step2->Side2 Pd/C (C-F Cleavage)

Figure 1: Optimized synthesis pathway for this compound detailing critical decision points to avoid side products.

Part 2: Troubleshooting Guide

Category 1: The Halex Reaction (Precursor Synthesis)

Context: Converting 2-chloro-6-nitrotoluene to 2-fluoro-6-nitrotoluene using Potassium Fluoride (KF). This step requires high energy and is extremely sensitive to moisture.

Q1: My reaction stalls at 60-70% conversion. Adding more KF doesn't help. Why? A: This is likely due to catalyst poisoning by water or surface passivation of the KF salt.

  • The Science: The fluoride ion (

    
    ) is heavily solvated by water, making it non-nucleophilic. Even trace moisture (ppm levels) can shut down the reaction. Furthermore, the byproduct (KCl) coats the surface of the KF particles, preventing further reaction (the "shrinking core" model).
    
  • Protocol Fix:

    • Use Spray-Dried KF: Do not use standard crystalline KF. Spray-dried KF has a higher surface area.

    • Azeotropic Drying: Before adding the substrate, reflux your solvent (Sulfolane or DMSO) with toluene and the KF. Distill off the toluene to remove all water.

    • Phase Transfer Catalyst (PTC): Add Tetramethylammonium Chloride (TMAC) or Tetraphenylphosphonium bromide (1-3 mol%). This shuttles the fluoride into the organic phase.

Q2: I see a lot of black tarry material in the flask. What happened? A: You likely overheated the reaction or allowed it to run too long.

  • The Science: Nitro-aromatics are thermally unstable. At temperatures >220°C, or with prolonged exposure to basic fluoride at high heat, they undergo oxidative decomposition and polymerization.

  • Protocol Fix:

    • Limit temperature to 190-200°C .

    • Monitor by GC every hour. Stop the reaction immediately when conversion plateaus. Do not "cook" it overnight to chase the last 5%.

Category 2: Hydrogenation (The Reduction Step)

Context: Reducing the nitro group to an amine without breaking the Carbon-Fluorine (C-F) bond.

Q3: My product contains 10-15% o-toluidine (defluorinated impurity). How do I stop this? A: You are likely using Palladium on Carbon (Pd/C) , which is too aggressive for this transformation.

  • The Science: Palladium is excellent at oxidative addition into C-X bonds. In fluoro-aromatics, Pd facilitates hydrodefluorination, replacing the Fluorine with Hydrogen.

  • Self-Validating Check: Check the Mass Spec. This compound is MW 125 . o-Toluidine is MW 107 . If you see a large peak at 107, you have defluorination.

  • Protocol Fix: Switch catalysts.

    • Option A (Recommended): Use 5% Platinum on Carbon (Pt/C) . Platinum is much less active toward C-F bond cleavage while remaining active for Nitro reduction.

    • Option B (Alternative): Use Raney Nickel . It is cheap and selective but requires handling pyrophoric slurry.

    • Option C (If you must use Pd): Use Sulfided Pd/C or add a catalyst poison (e.g., thiophene traces) to inhibit the highly active sites responsible for hydrogenolysis.

Q4: The reaction is extremely slow using Pt/C. How can I speed it up? A: Pt/C is generally slower than Pd/C. You can accelerate it safely by optimizing pressure and solvent.

  • Protocol Fix:

    • Increase H2 pressure to 10-15 bar (standard Pd reaction might be 1-3 bar).

    • Use Methanol as a solvent.

    • Acidic Additive: Some protocols suggest adding a trace of acetic acid, which protonates the amine product, preventing it from poisoning the catalyst surface.

Part 3: Data & Specifications

Catalyst Selection Matrix

Use this table to select the right catalyst for your constraints.

Catalyst SystemNitro Reduction RateDefluorination RiskRecommended For
Pd/C (Standard) Very FastHigh (Critical Failure) Not Recommended
Pt/C (5%) ModerateLow High-Value/Small Scale
Raney Nickel FastLowLarge Scale/Industrial
Pd/C (Sulfided) SlowLowCost-sensitive processes
Key Physical Properties for Purification
PropertyValueNotes for Handling
Molecular Weight125.14 g/mol
Boiling Point89-91°C @ 15 mmHgVacuum distillation is required to prevent thermal degradation.
Melting Point7°CLiquid at room temp; may freeze in cold storage.
AppearanceLight Yellow LiquidDarkens (red/brown) upon oxidation. Store under Nitrogen.

Part 4: Detailed Experimental Protocol (Optimized)

Step 1: Halex Reaction (2-Chloro-6-nitrotoluene → 2-Fluoro-6-nitrotoluene)
  • Setup: 3-neck flask with mechanical stirrer, thermometer, and distillation head.

  • Drying: Charge Sulfolane (5 vol) and KF (Spray-dried, 1.5 eq). Add Toluene (1 vol). Heat to reflux and collect the toluene-water azeotrope until the head temperature reaches the boiling point of pure Sulfolane.

  • Reaction: Cool to 150°C. Add 2-Chloro-6-nitrotoluene (1.0 eq) and Tetraphenylphosphonium bromide (0.02 eq).

  • Heating: Heat to 190°C for 4-6 hours. Monitor via GC.

  • Workup: Cool to <100°C. Filter off inorganic salts (KCl/KF). Dilute filtrate with water and extract into Toluene. Wash organic layer with water to remove Sulfolane.

  • Purification: Distill the crude oil under vacuum to obtain the fluoro-nitro intermediate.

Step 2: Hydrogenation
  • Loading: In an autoclave, dissolve the intermediate in Methanol (10 vol).

  • Catalyst: Add 5% Pt/C (5 wt% loading relative to substrate).

  • Reaction: Purge with Nitrogen, then Hydrogen. Pressurize to 10 bar . Stir vigorously at 40-50°C .

  • Completion: Reaction is complete when H2 uptake ceases (approx 2-4 hours).

  • Workup: Filter catalyst (keep wet to prevent fire). Concentrate filtrate.[3]

  • Final Purification: Distill product at 89-91°C (15 mmHg) . Store under inert gas.

References

  • Hydrogenation of halonitrobenzenes without dehalogenation (Patent US5068436A)
  • Hydrodefluorination and hydrogenation of fluorobenzene (Catalyst Selectivity) Source: PubMed / NIH [Link]

  • Balz-Schiemann Reaction Mechanism (Alternative Route Context) Source: Byjus [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura coupling reactions involving fluorinated anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with these often-recalcitrant substrates. The electron-withdrawing nature of fluorine and the coordinating properties of the aniline moiety can significantly impact the catalytic cycle, leading to low yields, side reactions, or complete reaction failure. This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling with a fluoroaniline is giving low to no yield. What are the most common culprits?

Low yields or reaction failure with fluorinated anilines can stem from several factors, primarily related to the electronic properties of the substrate and its interaction with the palladium catalyst.[1] The strong electron-withdrawing effect of the fluorine atom(s) can deactivate the aryl halide towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[2][3] Additionally, the aniline group itself can act as a ligand, potentially poisoning the catalyst.

Troubleshooting Steps:

  • Re-evaluate Your Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for these challenging substrates.[4] Consider switching to a more electron-rich and bulky phosphine ligand, such as SPhos, XPhos, or cataCXium® A, which are known to facilitate the oxidative addition of electron-deficient aryl halides.[5][6] Pre-formed palladium precatalysts, like the Buchwald G3 or G4 palladacycles, can also offer improved activity and stability.[4][6]

  • Optimize Your Base Selection: The choice of base is critical and highly substrate-dependent.[7] While common bases like K₂CO₃ are a good starting point, they may not be optimal.[5] For electron-poor systems, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can be more effective in promoting the transmetalation step without causing unwanted side reactions.[5][7]

  • Solvent System Matters: The polarity and proticity of the solvent can significantly influence the reaction. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[8] The water can play a crucial role in activating the boronic acid for transmetalation.[8][9] However, excessive water can lead to protodeboronation.[1] Experiment with different solvent mixtures and water content to find the optimal balance.

  • Check for Catalyst Deactivation: The aniline moiety can coordinate to the palladium center, leading to catalyst inhibition. Using a slightly higher catalyst loading (e.g., 2-5 mol%) might be necessary. Alternatively, protecting the aniline group, for example as a carbamate, can mitigate this issue, though this adds extra synthetic steps.

Q2: I'm observing significant amounts of side products. What are they, and how can I minimize them?

The most common side reactions in Suzuki couplings with fluorinated anilines are protodeboronation, homocoupling of the boronic acid, and dehalogenation of the fluoroaniline.[1][8]

Mitigation Strategies:

Side ReactionDescriptionMitigation Strategies
Protodeboronation Cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often promoted by high temperatures and strongly basic, aqueous conditions.[1]- Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1][10]- Employ anhydrous conditions if possible, or minimize the amount of water.- Use a weaker or less nucleophilic base.[1]- Lower the reaction temperature and extend the reaction time.
Homocoupling The coupling of two boronic acid molecules to form a biaryl byproduct. This is often a result of the presence of oxygen in the reaction mixture.[5]- Ensure thorough degassing of all solvents and reagents.[5]- Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.- Use a pre-catalyst that is less prone to generating Pd(0) species that can catalyze homocoupling.
Dehalogenation The replacement of the halogen on the fluoroaniline with a hydrogen atom. This can occur via a competing reductive pathway in the catalytic cycle.[8]- Use a ligand that promotes reductive elimination over other pathways. Bulky, electron-rich ligands are often beneficial.[8]- Avoid excessively high temperatures.- Ensure the absence of hydride sources in the reaction mixture.
Q3: Does the position of the fluorine atom on the aniline ring matter?

Absolutely. The position of the fluorine atom(s) relative to the halogen and the aniline group has a profound impact on the substrate's reactivity due to both electronic and steric effects.[11][12]

  • Ortho-Fluorine: A fluorine atom ortho to the halogen can sterically hinder the oxidative addition step. However, it can also participate in non-covalent interactions that may influence the catalytic cycle.[11][12] For ortho-haloanilines, specialized catalyst systems may be required to overcome steric hindrance.[6]

  • Meta-Fluorine: A fluorine atom meta to the halogen will primarily exert an inductive electron-withdrawing effect, making the carbon-halogen bond more polarized and potentially more susceptible to oxidative addition.

  • Para-Fluorine: A fluorine atom para to the halogen will have a strong electron-withdrawing effect through both induction and resonance, which can significantly impact the electronic nature of the aromatic ring.

The electronic effects of fluorine substitution can also influence the acidity of the N-H protons of the aniline, which can in turn affect interactions with the base and the catalyst.[11][12]

Experimental Protocols

General Protocol for Suzuki Coupling of a Fluorinated Bromoaniline

This protocol provides a starting point for the optimization of your reaction.

Materials:

  • Fluorinated bromoaniline (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 10:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the fluorinated bromoaniline, arylboronic acid, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Suzuki Coupling and Troubleshooting

The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][13] Understanding this cycle is key to troubleshooting your reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ (Base) PdII_Ar Ar-Pd(II)L₂(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

This decision tree can guide you through a logical troubleshooting process when faced with a challenging Suzuki coupling of a fluorinated aniline.

Troubleshooting_Tree Start Low Yield or No Reaction Check_Catalyst Is the catalyst system appropriate for an electron-deficient substrate? Start->Check_Catalyst Check_Base Is the base strong enough and non-nucleophilic? Check_Catalyst->Check_Base Yes Optimize_Catalyst Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos). Use a pre-catalyst. Check_Catalyst->Optimize_Catalyst No Check_Solvent Is the solvent system and water content optimal? Check_Base->Check_Solvent Yes Optimize_Base Screen stronger bases (K₃PO₄, Cs₂CO₃). Check_Base->Optimize_Base No Check_Side_Reactions Are side products (protodeboronation, homocoupling) observed? Check_Solvent->Check_Side_Reactions Yes Optimize_Solvent Screen different aprotic polar solvents and vary water content. Check_Solvent->Optimize_Solvent No Mitigate_Side_Reactions Use boronic esters. Ensure rigorous degassing. Lower reaction temperature. Check_Side_Reactions->Mitigate_Side_Reactions Yes Success Successful Coupling Check_Side_Reactions->Success No Optimize_Catalyst->Success Optimize_Base->Success Optimize_Solvent->Success Mitigate_Side_Reactions->Success

Caption: A decision tree for troubleshooting Suzuki coupling with fluorinated anilines.

References

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). RSC Publishing. [Link]

  • Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022, October 14). ResearchGate. [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate. [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (n.d.). ACS Publications. [Link]

  • KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?[Link]

  • Mechanistic Studies of the Suzuki Cross-Coupling Reaction. (n.d.). ACS Publications. [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. (n.d.). NIH. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate. [Link]

  • Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. (n.d.). ResearchGate. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). MDPI. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. (n.d.). ACS Publications. [Link]

  • Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. (2025, October 19). ResearchGate. [Link]

  • Influence of fluorine substitution on nonbonding interactions in selected para-halogeno anilines. (n.d.). Semantic Scholar. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). MDPI. [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. (n.d.). Wordpress. [Link]

  • How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. [Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (n.d.). NIH. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). NIH. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). NIH. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (n.d.). MDPI. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). NIH. [Link]

  • Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. (n.d.). ResearchGate. [Link]

  • Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. (n.d.). ResearchGate. [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (n.d.). MDPI. [Link]

  • Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. (2011, December 7). PubMed. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). MDPI. [Link]

  • The Suzuki reaction. (2018, April 4). YouTube. [Link]

Sources

minimizing byproduct formation in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation & Troubleshooting Operator: Senior Application Scientist Status: Active

🟢 Introduction: The "Help Desk" Approach

Welcome to the Buchwald-Hartwig Support Center. You are likely here because your LCMS shows a mess of peaks, your reaction turned black, or you recovered starting material.

In high-stakes drug discovery, "optimization" often means fighting four specific enemies:

  • Reduction (Ar-H): The aryl halide stole a hydride instead of an amine.

  • Bis-amination: Your primary amine reacted twice.

  • Homocoupling (Ar-Ar): The aryl halide coupled with itself.

  • Catalyst Death: The palladium crashed out as Pd black before the job was done.

This guide treats these issues not as academic curiosities but as technical support tickets . Below is your triage workflow.

🛠 Emergency Triage: Diagnostic Flowchart

Before changing solvents randomly, use this logic tree to identify your specific failure mode.

Triage Start START: Analyze Crude LCMS/NMR Q1 Is the Aryl Halide (Ar-X) consumed? Start->Q1 Q2 Major Byproduct Identified? Q1->Q2 Yes Q3 State of Catalyst? Q1->Q3 No (SM Recovered) Reduct Product is Ar-H (Hydrodehalogenation) Q2->Reduct Mass = Ar-X minus X plus H Bis Product is Ar-N(Ar)-R (Bis-arylation) Q2->Bis Mass = Product + Ar Homo Product is Ar-Ar (Homocoupling) Q2->Homo Mass = 2xAr Sol_Reduct See Ticket #1: Switch to Bulky Ligand (BrettPhos/RuPhos) Reduct->Sol_Reduct Sol_Bis See Ticket #2: Increase Sterics (BrettPhos) Bis->Sol_Bis Homo->Sol_Reduct Black Precipitate (Pd Black) Catalyst Death Q3->Black Black Precipitate Clear Solution Clear/Unchanged Activation Failure Q3->Clear No Color Change Sol_Black See Ticket #3: Use Precatalysts (Pd-G3/G4) Black->Sol_Black Sol_Clear See Ticket #4: Check Base/Activation Clear->Sol_Clear

Figure 1: Diagnostic triage for Buchwald-Hartwig amination failures. Identify the impurity to select the correct solution module.

🎫 Ticket #1: The Reduction Phantom (Hydrodehalogenation)

Symptom: You intended to make Ar-NH-R, but you made Ar-H. Diagnosis:


-Hydride Elimination.[1]
The Mechanism of Failure

This is the most common failure mode. After the amine binds to the Palladium, the complex faces a choice:[2][3]

  • Reductive Elimination (Good): Form the C-N bond.

  • 
    -Hydride Elimination (Bad):  The Pd steals a hydrogen from the amine (adjacent to the nitrogen), kicking off the imine and releasing Ar-H.
    

Note: If your amine has no


-hydrogens (e.g., aniline, tert-butylamine) and you still see reduction, the hydride source is likely the solvent (alcohol) or the base.

BetaHydride Complex Pd(Ar)(Amine)(L) Fork The Choice Complex->Fork Prod C-N Product (Ar-NH-R) Fork->Prod Reductive Elimination (Fast with Bulky L) Intermed H-Pd-Ar + Imine Fork->Intermed Beta-Hydride Elimination Reduced Reduced Arene (Ar-H) Intermed->Reduced

Figure 2: The Kinetic Competition. Bulky ligands accelerate the green path (Reductive Elimination) to outcompete the red path.

Troubleshooting Protocol

To fix this, you must accelerate the Reductive Elimination step.

  • Switch Ligands: Move to "Dialkylbiaryl phosphines" (Buchwald Ligands). Their immense bulk forces the Pd(II) intermediate to collapse into the product to relieve steric strain.

    • Primary Amines: Use BrettPhos or tBuBrettPhos .

    • Secondary Amines: Use RuPhos or CPhos .

  • Change the Base: If using a weak base (Carbonate/Phosphate), switch to NaOtBu . Stronger bases facilitate the deprotonation of the amine, which is required before reductive elimination can occur.

  • Solvent Check: If using isopropanol or other primary/secondary alcohols, switch to Toluene or Dioxane to remove solvent-based hydride sources.

🎫 Ticket #2: Double-Dip (Bis-Arylation)

Symptom: Starting with a primary amine (R-NH2), you find the tertiary amine (Ar2-N-R) as the major product. Diagnosis: Lack of Steric Discrimination.

The Causality

Once the primary amine is arylated (Ar-NH-R), it becomes a secondary amine. Often, this product is more nucleophilic than the starting material. If the catalyst is not sterically crowded, it will happily couple the product again.

Troubleshooting Protocol

The Solution is Steric Bulk. You need a ligand that creates a "roof" over the Palladium center, allowing the small primary amine to enter but blocking the bulkier secondary amine product.

Protocol:

  • Ligand: BrettPhos is the gold standard here. Its bulk prevents the secondary amine product from coordinating to the Pd center.

  • Stoichiometry: Use a slight excess of the amine (1.2 to 1.5 equiv) relative to the aryl halide.

  • Order of Addition: Do not slow-add the amine. High local concentration of amine favors mono-arylation.

🎫 Ticket #3: The "Black Crash" (Catalyst Deactivation)

Symptom: Reaction mixture turns black (Pd metal precipitates) and conversion stops at 30-50%. Diagnosis: Ligand dissociation or Heterocycle poisoning.

The Causality

Palladium(0) is unstable. It wants to aggregate into Pd black. It stays in solution only if the phosphine ligand binds tightly.

  • Heterocycles: Substrates like pyridines, imidazoles, or thiazoles can compete with the phosphine for the Pd center. If they displace the phosphine, the Pd aggregates and dies.

  • Oxidation: Phosphines oxidize in air. Oxidized ligand = No ligand = Pd black.

Troubleshooting Protocol

1. Use Precatalysts (The G3/G4 System) Stop mixing Pd2(dba)3 and phosphine manually. This is the #1 cause of reproducibility issues. Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4).

  • Why? They contain a pre-formed 1:1 Pd:Ligand ratio. They are air-stable and activate only when base is added in the pot.

2. Scavenger Check If your substrate contains sulfur or multiple nitrogens (e.g., thioethers, basic pyridines), use tBuXPhos or BrettPhos . These ligands bind Pd very tightly and resist displacement by substrate heteroatoms.

🎫 Ticket #4: The "Silent Treatment" (Inertness)

Symptom: No reaction. Aryl halide and amine remain untouched. Solution stays clear or turns pale yellow. Diagnosis: Failure of Oxidative Addition or Activation.

The Causality
  • Chloride Inertness: Aryl chlorides are difficult to activate.

  • Base Insolubility: Inorganic bases (Cs2CO3, K3PO4) are insoluble in toluene.

  • Activation Lag: Pd(OAc)2 requires reduction to Pd(0) before it works. If your amine is hard to oxidize, Pd(II) never becomes Pd(0).

Troubleshooting Protocol
  • Switch to Precatalysts: As mentioned in Ticket #3, Pd-G4 precatalysts enter the cycle immediately as Pd(0) species.

  • Solvent/Base Pairing:

    • Weak Base Method: If you must use mild bases (K2CO3/K3PO4) for sensitive substrates, use tBuOH or tAmylOH as the solvent. The base is partially soluble in these alcohols.

    • Strong Base Method: If using NaOtBu, Toluene or THF are ideal.

  • Temperature: Aryl chlorides often require >80°C. Do not run these at room temperature unless using highly specialized ligands.

📊 Summary: Ligand Selection Matrix

Use this table to select your initial conditions.

Substrate ClassChallengeRecommended LigandRecommended Base
Primary Amine Bis-arylationBrettPhos NaOtBu
Secondary Amine Steric hindranceRuPhos NaOtBu
Aniline Low nucleophilicityXPhos or BrettPhos K3PO4 / tBuOH
Aryl Chloride Hard to activateXPhos NaOtBu
Heterocycle (Pyridine) Catalyst poisoningtBuXPhos K3PO4 / tBuOH
Amide (Amidation) Low nucleophilicitytBuBrettPhos K3PO4

🧪 Standard Operating Procedure (Screening)

For a new reaction, set up this 4-vial screen. This covers 90% of standard cases.

Conditions:

  • Scale: 0.1 mmol Ar-X.

  • Catalyst: 2 mol% Pd-G4 Precatalyst (matches ligand).

  • Solvent: 1.0 mL (0.1 M).

  • Temperature: 80°C - 100°C.[4]

VialLigand (Precatalyst)Base (Equiv)SolventTarget Issue
1 BrettPhos Pd G4 NaOtBu (1.5)DioxanePrimary amines / General
2 RuPhos Pd G4 NaOtBu (1.5)DioxaneSecondary amines
3 XPhos Pd G4 K3PO4 (2.0)t-BuOHBase-sensitive / Heterocycles
4 tBuBrettPhos Pd G4 K3PO4 (2.0)t-BuOHAmides / Anilines

📚 References

  • Surry, D. S., & Buchwald, S. L. (2011).[5][6] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[3][5][6] Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Ingoglia, B. T., & Buchwald, S. L. (2019). Suzuki–Miyaura Cross-Coupling of Unstable Polyfluorophenyl and 2-Heteroaryl Boronates. Organic Letters, 21(10), 3638–3642. (Demonstrates G4 precatalyst utility). Link

  • Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217–7218. Link

Sources

preventing decomposition of 3-Fluoro-2-methylaniline during storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 3-Fluoro-2-methylaniline (CAS 443-86-7). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile aromatic amine in their experimental workflows. As a substituted aniline, this compound is susceptible to degradation, primarily through oxidation, which can compromise the integrity of your experiments. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent decomposition during storage and ensure the quality of your starting material. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: My this compound has changed color from light yellow to a reddish-brown. Is it still usable?

A color change is a primary indicator of decomposition. Freshly purified this compound is typically a light yellow to orange clear liquid.[1][2] Exposure to air and light can cause oxidation, leading to the formation of highly colored impurities such as azobenzenes and polymeric materials. While the presence of some colored impurities may not affect all applications, it is a clear sign of reduced purity. For sensitive applications, such as in pharmaceutical synthesis, using discolored material is not recommended as the impurities could lead to unwanted side reactions or difficulties in purification. We recommend performing a quality control check (see "Protocol: Simple Quality Control (QC) Check for this compound Purity" below) or re-purifying the material if you observe a significant color change.

Q2: What are the primary causes of this compound decomposition?

The primary cause of decomposition is oxidation. The amino group (-NH₂) on the aromatic ring is susceptible to oxidation, a process that can be initiated or accelerated by several factors:

  • Oxygen (Air): The most common cause of degradation is exposure to atmospheric oxygen.

  • Light: Photo-oxidation can occur, where light energy promotes the formation of reactive radical species that accelerate decomposition.[1]

  • Heat: Elevated temperatures can increase the rate of oxidation and other degradation reactions.[2][3]

  • Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.

Q3: What are the ideal storage conditions for this compound?

To minimize decomposition, this compound should be stored under conditions that limit its exposure to oxygen, light, and heat. The ideal storage conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[4][5][6]Lower temperatures slow down the rate of chemical reactions, including oxidation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).This displaces oxygen, the primary oxidant responsible for decomposition.
Container Use an amber glass bottle or a container that protects from light.[7]Prevents photo-oxidation by blocking UV and visible light.
Seal Ensure the container is tightly sealed.[4][5][6][8]Prevents the ingress of atmospheric oxygen and moisture.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions based on chemical principles.

Issue 1: Rapid discoloration of a freshly opened bottle.

  • Question: I just received a new bottle of this compound. It was light yellow upon opening, but it turned noticeably darker within a few days. What happened?

  • Answer and Corrective Action: This rapid discoloration is likely due to repeated exposure to air each time the bottle was opened. The headspace in the bottle is replenished with fresh, oxygen-rich air, accelerating oxidation.

    • Immediate Action: To slow down further degradation, blanket the headspace of the bottle with an inert gas like nitrogen or argon before sealing it tightly.

    • Long-Term Prevention: For long-term storage, it is highly recommended to aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air during repeated use.

Issue 2: Inconsistent results in reactions using this compound from an older stock.

  • Question: My reaction yields are lower than expected, and I'm seeing more side products. I'm using a bottle of this compound that has been in the lab for a while. Could this be the cause?

  • Answer and Corrective Action: Yes, it is highly probable that the degradation of your this compound is the root cause. The oxidation byproducts are no longer the desired starting material and can interfere with your reaction.

    • Diagnosis: Perform a simple quality control check to assess the purity of your material (see protocol below). A TLC analysis will likely show multiple spots, indicating the presence of impurities.

    • Solution: If the material is deemed impure, you have two options:

      • Purification: If you have the expertise and equipment, you can re-purify the this compound, for example, by vacuum distillation.

      • Replacement: For critical applications, it is often more time and cost-effective to purchase a new bottle of the reagent.

The Chemistry of Decomposition: A Deeper Look

The decomposition of aromatic amines like this compound is a complex process. The initial step is often the oxidation of the amino group to form a nitroso compound, which can then be further oxidized to a nitro compound.[4][8] Additionally, radical mechanisms can lead to the coupling of aniline molecules to form colored azo compounds.[1][9] These subsequent reactions are responsible for the visible darkening of the product.

Protocol: Simple Quality Control (QC) Check for this compound Purity

This protocol uses thin-layer chromatography (TLC), a quick and simple method to visually assess the purity of your this compound.

Materials:

  • TLC plates (silica gel)

  • Developing chamber

  • Mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate - this may need to be optimized)

  • Capillary tubes for spotting

  • UV lamp

  • Your sample of this compound

  • A fresh or reference sample of this compound (if available)

Procedure:

  • Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.

  • Spot the TLC Plate: Using a capillary tube, carefully spot a small amount of your this compound sample onto the baseline of the TLC plate. If you have a reference sample, spot it alongside your test sample.

  • Develop the Plate: Place the spotted TLC plate into the equilibrated developing chamber. Make sure the baseline is above the solvent level. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the TLC plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp.

  • Interpret the Results:

    • Pure Sample: A pure sample should show a single major spot.

    • Degraded Sample: A degraded sample will likely show the main spot of this compound and one or more additional spots, often with lower Rf values and sometimes visible as colored streaks on the baseline.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering potential this compound decomposition.

Troubleshooting_Workflow start Observe potential issue (e.g., color change, inconsistent results) check_purity Perform QC Check (TLC) start->check_purity is_pure Is the sample pure? (Single spot on TLC) check_purity->is_pure proceed Proceed with experiment is_pure->proceed Yes purify_replace Purify or Replace? is_pure->purify_replace No purify Re-purify the material (e.g., vacuum distillation) purify_replace->purify Purification is feasible replace Discard and use new stock purify_replace->replace Purification not feasible or for critical applications review_storage Review and improve storage & handling procedures purify->review_storage replace->review_storage review_storage->proceed

Caption: Troubleshooting workflow for suspected this compound decomposition.

References

  • 10 (Note: While for a different isomer, the general handling and storage advice is relevant for substituted anilines.)

  • 11

  • 12

  • 13

  • 14

  • 15

  • 16

  • 17

  • 18

  • 19

Sources

Technical Support Center: Large-Scale Synthesis of 3-Fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Exotherms in Catalytic Hydrogenation & Nitration Audience: Process Chemists, Scale-up Engineers, and R&D Scientists

Senior Scientist’s Foreword

Welcome. If you are reading this, you are likely scaling up the synthesis of 3-Fluoro-2-methylaniline (CAS: 443-86-7) from gram to kilogram/pilot scale. You are dealing with a classic "deceptively simple" molecule.[1] While the chemistry looks standard—likely a nitration of 2-fluorotoluene followed by reduction—the thermal hazards at scale are non-negotiable.[1]

In my experience, the catalytic hydrogenation of 3-fluoro-2-methylnitrobenzene is the critical control point. Nitro reductions are among the most energetic reactions in organic synthesis (


).[1] At scale, you lose the surface-area-to-volume ratio that saved you in the lab.[1] If you treat this like a standard reduction, you risk a thermal runaway that your jacket cooling cannot catch.[1]

This guide is not a textbook; it is a field manual for survival and quality. We focus on the thermodynamics of failure and how to engineer success.

Module 1: The Thermodynamic Reality

Before we touch the valves, you must respect the numbers.[1] The reduction of a nitro group to an aniline is massively exothermic.[1]

Thermal Data Profile: Nitro Reduction
ParameterApproximate ValueImplication
Enthalpy of Reaction (

)

to

Massive heat release.[1] Sufficient to boil solvent instantly if uncontrolled.[1]
Adiabatic Temp. Rise (

)

(typical for 1M conc.)[1]
If cooling fails, the reactor temperature will exceed the decomposition threshold of the product/residue.[1]
Reaction Order Zero-order w.r.t Nitro (often)The reaction rate (and heat gen) does not slow down as starting material is consumed until the very end.[1]
Key Intermediate Hydroxylamine (

)
Thermally unstable.[1] Accumulation leads to disproportionation exotherms.[1]

Critical Insight: The fluorine substituent on the ring is electron-withdrawing.[1] This can accelerate the initial reduction rate compared to non-fluorinated toluene derivatives, sharpening the heat release curve.

Module 2: Troubleshooting & FAQs

This section addresses specific "symptoms" you might observe on the plant floor or in the RC1e calorimeter.

Q1: "My reaction isn't initiating. I'm adding hydrogen, but there's no exotherm and no uptake. Should I increase the temperature?"

Status: CRITICAL DANGER. Diagnosis: You are in an "Induction Period."[1] The Risk: If you heat the reactor while it is saturated with hydrogen and unreacted nitro substrate, the catalyst may suddenly "wake up" (initiate).[1] Because you have accumulated reagents, the reaction will shift from mass-transfer controlled (safe) to kinetically controlled (runaway).[1]

Corrective Action:

  • STOP heating immediately.

  • STOP Hydrogen flow. Switch to Nitrogen purge.[1]

  • Check Catalyst: Is it poisoned? Did you forget the promoter?

  • Restart Protocol: Cool back to baseline. Re-introduce Hydrogen slowly only after confirming agitation is optimal. If it does not initiate at the validated temperature, abort and investigate the catalyst batch. Never "cook" a hydrogenation to get it started. [1]

Q2: "We see a secondary exotherm after hydrogen uptake stops. What is happening?"

Status: High Risk (Quality & Safety). Diagnosis: Disproportionation of the Hydroxylamine intermediate .[1] The Mechanism:



This reaction is exothermic.[1] If the hydrogenation was run at low pressure or with deactivated catalyst, the reduction might have stalled at the hydroxylamine stage.[1] Upon heating or aging, this intermediate decomposes.

Corrective Action:

  • Prevention: Ensure your reaction runs to full completion (check HPLC for hydroxylamine, not just nitro).

  • Mitigation: Maintain cooling even after

    
     uptake ceases. Do not discharge the batch hot.
    
Q3: "How do I determine the safe dosing rate for a semi-batch process?"

Status: Process Engineering. Answer: You must balance the Heat Removal Capacity (


)  of your reactor with the Heat Generation Rate (

)
.[1]

The Logic:

  • Calculate

    
     of your cooling jacket (kW).[1]
    
  • Set a safety margin (e.g., use only 60% of

    
    ).
    
  • Back-calculate the maximum Hydrogen feed rate (or Nitro feed rate if doing inverse addition) that corresponds to that heat output.[1]

    
    [1]
    

Module 3: Visualizing the Hazard

Diagram 1: The Thermal Runaway Feedback Loop

This diagram illustrates why "kinetic control" is dangerous in hydrogenation. We want to stay in "Mass Transfer Control" (where the reaction is limited by how fast


 dissolves, not how fast it reacts).

G Start Reaction Initiation TempRise Temperature Increases Start->TempRise RateInc Reaction Rate Increases (Arrhenius Law) TempRise->RateInc Positive Feedback HeatGen Heat Generation > Cooling Capacity RateInc->HeatGen HeatGen->TempRise Cycle Accelerates Runaway THERMAL RUNAWAY (Explosion/Venting) HeatGen->Runaway Cooling Effective Cooling System Cooling->TempRise Mitigates MassTransfer Mass Transfer Limitation (H2 Solubility Limit) MassTransfer->RateInc Clamps Rate (Safety Ceiling)

Caption: The "Death Cycle" of thermal runaway. Safety relies on Mass Transfer Limitation (green) acting as a physical speed limit on the reaction rate.[1]

Module 4: Validated Experimental Protocol

Context: Large-scale hydrogenation of 3-fluoro-2-methylnitrobenzene. Safety Pre-requisite: RC1e calorimetry data confirming


 and cooling capacity.
Step-by-Step Methodology
  • Reactor Prep:

    • Ensure reactor is clean, dry, and pressure-tested.

    • Inert with

      
       (3x vacuum/purge cycles).[1] Oxygen must be 
      
      
      
      .[1]
  • Catalyst Loading (The Fire Risk):

    • Hazard: Dry Pd/C is pyrophoric.[1]

    • Protocol: Charge the catalyst (e.g., 5% Pd/C, 50% water wet) as a slurry in the solvent (Methanol or Ethanol). Never add dry catalyst to a solvent containing hydrogen.[1]

  • Substrate Addition:

    • Add 3-fluoro-2-methylnitrobenzene solution.[1]

    • Alternative (Safer): For very large scales (>100kg), consider fed-batch mode where the nitro compound is pumped in slowly after the catalyst is active.

  • Reaction Initiation (The Critical Step):

    • Set agitation to maximum (Mass transfer is proportional to power input).[1]

    • Set Jacket temperature to

      
       (or determined onset temp).
      
    • Introduce

      
       at controlled pressure (e.g., 5 bar).
      
    • HOLD POINT: Monitor temperature. You should see an immediate exotherm.[1] If Temp rises

      
       rapidly, throttle 
      
      
      
      flow.
  • Process Control:

    • Maintain temperature at

      
       (typical optimization).
      
    • Regulate reaction rate via Hydrogen Pressure and Agitation Speed .

    • If cooling maxes out: Stop agitation immediately.[1] This cuts the

      
       mass transfer and stops the heat generation.[1]
      
  • Completion & Work-up:

    • Confirm completion via HPLC (Target: Nitro

      
      , Hydroxylamine 
      
      
      
      ).
    • Purge with

      
      .[1] Filter catalyst while wet (keep wet to prevent ignition).[1]
      
Diagram 2: Safety Interlock Logic

This workflow describes the automated decision-making required for the reactor control system (DCS).

Logic Start Start Hydrogen Feed CheckTemp Check Reactor Temp (Tr) Start->CheckTemp CheckCool Check Cooling Duty (Q) CheckTemp->CheckCool Tr within limits Critical EMERGENCY STOP (Cut H2, Max Cool, N2 Purge) CheckTemp->Critical Tr > High Limit Normal Continue Feed CheckCool->Normal Q < 70% Max Warning Throttle Feed (50%) CheckCool->Warning Q > 70% Max CheckCool->Critical Q > 90% Max Warning->CheckTemp

Caption: Automated safety logic. The system must react to Cooling Duty (Q) saturation before the Temperature (Tr) actually spikes.[1]

References

  • Thermal Hazards of Nitro Reduction: Stoessel, F. (2008).[1] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[1] (Standard text defining the ~550 kJ/mol rule for nitro compounds).[1]

  • Hydrogenation Safety: Etchells, J. (2006). "Safe Scale-up of Exothermic Reactions." Organic Process Research & Development. [1]

  • Hydroxylamine Accumulation: Klais, O., et al. (2016). "Thermal Hazard Assessment of Hydroxylamine Accumulation in Nitro Reductions." Process Safety Progress.
  • Fluorinated Intermediates: Detailed synthesis data for fluorinated anilines often references general reduction protocols found in: Organic Process Research & Development, Vol 28, Issue 8 (2024). [1]

  • General Process Safety: "Thermal Risk Evaluation of Fluorobenzotriazolone Nitration Process." (2025).[1][2][3][4] MDPI Processes. (Provides analogous data for fluorinated nitro-aromatic thermal risks).[1]

Disclaimer: This guide is for educational purposes. All protocols must be validated by specific calorimetry (RC1/DSC) on your specific equipment before execution.

Sources

analytical challenges in the characterization of 3-Fluoro-2-methylaniline isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for analytical chemists and pharmaceutical researchers handling 3-Fluoro-2-methylaniline (3F2MA) . It addresses the specific challenges of distinguishing this compound from its positional isomers (e.g., 4-fluoro-2-methylaniline, 5-fluoro-2-methylaniline) which often co-occur as synthesis impurities.

Topic: Analytical Troubleshooting & Isomer Differentiation Document ID: TSC-3F2MA-2024 Status: Active

Executive Summary: The "Isomer Trap"

In the synthesis of fluorinated anilines, particularly via nitration/reduction or halogen exchange, regioisomers are the Critical Quality Attributes (CQAs) most likely to fail specification.

The Core Challenge: this compound (3F2MA) shares nearly identical boiling points and molecular weights with its isomers. Standard "screening" gradients often fail to resolve them.

  • 3F2MA (Target): Fluorine at C3, Methyl at C2.

  • Common Impurity: 5-Fluoro-2-methylaniline (often co-produced if the starting material is 2-fluorotoluene).

This guide provides self-validating protocols to definitively separate and identify 3F2MA.

Chromatographic Separation (GC & HPLC)[1]

Troubleshooting Guide: Separation Failure

User Question: “I am using a standard C18 column with a water/acetonitrile gradient, but my this compound peak has a shoulder or is co-eluting with an impurity. How do I fix this?”

Technical Diagnosis: You are likely seeing co-elution with 5-fluoro-2-methylaniline . Because the fluorine atom is electron-withdrawing, it alters the pKa of the aniline group depending on its distance from the nitrogen. However, at neutral pH, the hydrophobicity differences are negligible.

Solution: The "pKa Swing" Method You must exploit the subtle pKa differences.

  • Mechanism: The fluorine at the ortho or meta position relative to the amine (or methyl) changes the basicity.

    • 3-Fluoro (meta to amine): Inductive withdrawal lowers pKa slightly.

    • 6-Fluoro (ortho to amine): Drastically lowers pKa (if present).

    • 5-Fluoro (meta to amine, para to methyl): Electronic environment differs slightly from 3-F.

Protocol: pH-Tunable HPLC Method Switch to a buffered mobile phase to control the ionization state.

ParameterRecommendationRationale
Stationary Phase Phenyl-Hexyl or Pentafluorophenyl (PFP)Crucial: C18 interacts only hydrophobically. PFP phases interact via

-

stacking and dipole interactions, which differ significantly between fluoro-isomers.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Keeps anilines protonated (

). Separation is driven by cation-exchange capacity of silanols and polarity.
Mobile Phase B Acetonitrile (no acid)--
Gradient Shallow (e.g., 5% to 20% B over 20 min)Isomers elute early; a steep gradient compresses them.

Visual Workflow: Method Development Decision Tree

MethodDev Start Start: Isomer Separation Issue CheckGC Are you using GC? Start->CheckGC GC_Path GC-FID/MS CheckGC->GC_Path Yes HPLC_Path HPLC-UV/MS CheckGC->HPLC_Path No GC_Col Column: 5% Phenyl (DB-5)? GC_Path->GC_Col HPLC_Col Column: C18? HPLC_Path->HPLC_Col GC_Action FAIL: Switch to WAX (PEG) Polarity drives separation GC_Col->GC_Action Co-elution observed Validate Validation: Run Spiked Standard GC_Action->Validate HPLC_Action Switch to PFP or Phenyl-Hexyl (Pi-Pi interaction) HPLC_Col->HPLC_Action Poor Resolution HPLC_Action->Validate Check Peak Purity (DAD)

Caption: Decision tree for selecting the correct stationary phase when standard non-polar columns fail to resolve fluoroaniline isomers.

Spectroscopic Identification (NMR)[2]

Troubleshooting Guide: Ambiguous Proton Signals

User Question: “The


 NMR aromatic region (6.5–7.2 ppm) is a mess of overlapping multiplets. How do I prove I have the 3-fluoro isomer and not the 4-fluoro or 5-fluoro isomer?”

Technical Diagnosis: Proton NMR alone is difficult because the chemical shifts are similar. However, Fluorine-Proton Coupling (


)  is the definitive fingerprint. You must look for the specific splitting patterns caused by the fluorine atom.

The "Coupling Ruler" (Self-Validating Check) In this compound, the fluorine is at position 3.

  • Proton H4: Ortho to Fluorine.

  • Proton H5: Meta to Fluorine.

  • Proton H6: Para to Fluorine.

Expected Coupling Constants (J-Values):

ProtonPositionCoupling PartnersExpected PatternJ-Value Estimate (Hz)
H-4 Ortho to FCoupled to F (large) + H-5 (ortho)Pseudo-Triplet (dd)

;

H-5 Meta to FCoupled to H-4 (ortho) + H-6 (ortho) + F (med)Multiplet (ddd)

;

H-6 Para to FCoupled to H-5 (ortho) + F (small/null)Doublet

;

Differentiation Logic:

  • If you see two large couplings (>8 Hz) on a single proton signal, it is likely H-4 (Ortho to F and Ortho to H).

  • Isomer Check:

    • 4-Fluoro isomer: The pattern is symmetric (AA'BB' or AA'XX'). You will see fewer distinct multiplets.

    • 5-Fluoro isomer: The fluorine is meta to the amine but para to the methyl. The coupling pattern will shift significantly.

Protocol:

  • Acquire

    
     NMR in DMSO-
    
    
    
    (prevents amine proton exchange broadening).
  • Acquire

    
     NMR with proton decoupling. Look for the C-F coupling doublet (
    
    
    
    Hz).
  • Critical: Run a

    
     NMR (non-decoupled). If you see a quartet, it indicates coupling to the methyl group (rare but possible if close) or specific aromatic protons.
    

Mass Spectrometry & Impurity Profiling[3][4]

Troubleshooting Guide: Identical Mass Spectra

User Question: “GC-MS gives the same molecular ion (m/z 125) for all peaks. How do I identify them?”

Technical Diagnosis: Isomers have the same


.[1] However, the Ortho Effect  dictates fragmentation.

Mechanism:

  • This compound: The methyl group is flanked by an amine (pos 1) and a fluorine (pos 3).

  • Fragmentation Pathway: Look for the loss of the methyl group (

    
    ) vs. the loss of HF (
    
    
    
    ).
  • Key Indicator: In this compound, the proximity of the Fluorine to the Methyl group (ortho relationship) often enhances the loss of H or HF compared to isomers where F and Methyl are para (e.g., 4-fluoro-2-methylaniline).

Visual Workflow: MS Fragmentation Logic

MS_Logic Ion Molecular Ion (m/z 125) Frag1 Loss of CH3 (m/z 110) Ion->Frag1 Frag2 Loss of HF (m/z 105) Ion->Frag2 Ortho 3-Fluoro Isomer (F ortho to CH3) Frag2->Ortho High Intensity (Proximity Effect) Para 4-Fluoro Isomer (F meta to CH3) Frag2->Para Low Intensity

Caption: Fragmentation logic differentiating isomers based on the "Ortho Effect" between Fluorine and Methyl groups.

Sample Handling & Stability (FAQ)

Q: My sample turned dark brown overnight. Is it degraded? A: Anilines are prone to oxidation, forming azo-compounds or quinones, which are highly colored even at trace levels (<0.1%).

  • Action: Determine purity by HPLC. If >99%, the color is cosmetic.

  • Prevention: Store under Argon/Nitrogen at 4°C.

Q: Can I use GC for quantitative analysis? A: Yes, but avoid acid-washed glass liners. Anilines are basic and will adsorb to active sites on the glass liner, causing peak tailing .

  • Action: Use deactivated liners (silanized) and base-deactivated columns (e.g., "DB-WAX UI" or amine-specific columns).

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. NMR spin–spin coupling constants: bond angle dependence of the vicinal 3JHF coupling.[2] Phys.[3][4] Chem. Chem. Phys. Available at: [Link]

Sources

impact of water content on the stability of 3-Fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Fluoro-2-methylaniline (CAS 443-86-7). This resource is designed for our partners in research, development, and manufacturing who utilize this critical pharmaceutical and organic intermediate. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting advice required to ensure the stability and integrity of this reagent in your experiments, focusing specifically on the detrimental impact of water content.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers encounter when working with this compound.

Q1: My previously light-yellow this compound has turned dark yellow or brown. What happened and is it still usable?

This discoloration is a classic indicator of degradation, primarily through oxidation. Aromatic amines, including this compound, are sensitive to air and light.[1] The presence of even trace amounts of water can accelerate these oxidative processes, leading to the formation of highly colored polymeric impurities.[2][3]

Whether the material is still usable depends on the specific requirements of your synthesis. For reactions sensitive to impurities or requiring precise stoichiometry, using a discolored reagent is strongly discouraged. For less sensitive applications, it is imperative to first assess the purity of the material using an analytical technique like HPLC or GC-MS before proceeding.

Q2: What is the acceptable water content for this compound?

Based on typical supplier specifications, the water content should be kept below 0.5% to ensure minimal interference in sensitive chemical processes.[4] For high-purity applications, such as in the development of active pharmaceutical ingredients (APIs), aiming for a water content below 0.1% (1000 ppm) is a best practice. The most reliable method for accurately quantifying water content in amines is Karl Fischer titration.[5][6]

Q3: How exactly does water contribute to the degradation of this compound?

Water can accelerate degradation through several mechanisms:

  • Accelerated Oxidation: High humidity or dissolved water can facilitate the oxidation of the amine.[7] This process often involves the formation of radical intermediates that can couple and polymerize, leading to complex impurity profiles and the observed discoloration.[3][8]

  • Catalyst for Side Reactions: In the presence of certain metal ions or other reagents, water can participate in or catalyze unwanted side reactions.

  • Solvent Effects: Water can alter the polarity of the reaction medium, potentially affecting reaction rates and selectivity in an unfavorable manner.

Q4: My reaction yields are inconsistent when using a bottle of this compound that has been open for a while. Could water be the culprit?

Absolutely. Inconsistent yields are a primary symptom of reagent degradation. As the amine degrades due to water and air exposure, its effective concentration decreases, and the concentration of impurities increases. These impurities can interfere with your reaction by consuming catalysts, reacting with other reagents, or promoting the formation of unexpected side products.[9] It is crucial to verify the purity of the starting material if you observe inconsistent results.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues related to the stability of this compound.

Problem 1: Reagent Discoloration and Purity Assessment

You observe that your stored this compound has darkened significantly.

dot graph TD { A[Start: Reagent Discoloration Observed] --> B{Is the bottle freshly opened?}; B -->|No| C[Potential exposure to air/moisture]; B -->|Yes| D[Contact supplier's technical support with Lot#]; C --> E[Step 1: Quantify Water Content Perform Karl Fischer Titration]; E --> F{Is water content > 0.5%?}; F -->|Yes| G[High Risk of Degradation Proceed to Purity Analysis]; F -->|No| H[Water content is acceptable, but oxidation may have still occurred. Proceed to Purity Analysis]; G --> I[Step 2: Assess Chemical Purity Analyze by HPLC-UV or GC-MS]; H --> I; I --> J{Is purity < 98% or are significant impurity peaks present?}; J -->|Yes| K[Action: Do Not Use Procure a fresh bottle of reagent]; J -->|No| L[Action: Use with Caution Consider purification (e.g., distillation) if application is critical]; }

Workflow for assessing discolored reagent.

The workflow prioritizes quantifying water content because moisture is a key accelerator of oxidative degradation.[7] Even if water content is within spec, oxidation can still occur over time, especially with repeated exposure to the atmosphere each time the bottle is opened. Therefore, a direct purity assessment via a chromatographic method is the definitive step to confirm the reagent's integrity.

Problem 2: Inconsistent Reaction Performance or Unexpected Byproducts

Your reaction is providing low yields, or you are observing new, unidentified spots by TLC or peaks in your LC-MS.

dot graph TD { A[Start: Inconsistent Reaction Results] --> B{Have other reagents been verified?}; B -->|No| C[Verify all other starting materials, solvents, and catalysts first]; B -->|Yes| D[Hypothesis: this compound is degraded ]; D --> E[Step 1: Analyze Stored Reagent Use Protocol 2 (HPLC) to check purity of the bottle in use]; E --> F{Does the stored reagent show signs of degradation?}; F -->|Yes| G[Root Cause Confirmed Discard old bottle. Open a fresh bottle and re-run reaction]; F -->|No| H[Step 2: Compare with a Fresh Standard Analyze a sample from a new, sealed bottle of this compound alongside the suspect reagent]; H --> I{Do the chromatograms differ significantly?}; I -->|Yes| G; I -->|No| J[Degradation of this reagent is unlikely the root cause. Investigate other experimental parameters (temperature, atmosphere, etc.)]; }

Troubleshooting workflow for poor reaction outcomes.

This troubleshooting path operates on the principle of isolating variables. By first ruling out other reagents, the focus shifts to the amine. Comparing the suspect reagent directly against a pristine standard provides irrefutable evidence of degradation. The formation of azo compounds and other condensation products from amine oxidation is a known source of reaction byproducts.[9]

Key Experimental Protocols

Protocol 1: Water Content Determination by Coulometric Karl Fischer Titration

This protocol is the industry standard for accurately measuring low levels of water in chemical samples.[5][10]

Instrumentation:

  • Coulometric Karl Fischer Titrator

Reagents:

  • Anode Solution (e.g., HYDRANAL™-Coulomat AG)

  • Cathode Solution (e.g., HYDRANAL™-Coulomat CG)

  • Note: For aromatic amines, using reagents specifically designed for ketones and aldehydes is sometimes recommended to prevent side reactions with the solvent.[5]

Procedure:

  • System Preparation: Assemble the titration cell according to the manufacturer's instructions. Add the anode and cathode solutions to their respective compartments.

  • Pre-Titration (Standby): The instrument will automatically begin a pre-titration sequence to eliminate any ambient moisture within the cell, reaching a stable, "dry" baseline.

  • Sample Introduction: a. Using a gas-tight syringe, draw approximately 1 mL of this compound. b. Accurately weigh the syringe and sample (to 0.1 mg). c. Inject the sample into the anode solution through the septum. Be careful not to introduce air bubbles. d. Immediately reweigh the empty syringe to determine the exact mass of the sample added.

  • Titration: The instrument will start the titration automatically. Iodine is electrochemically generated to react with the water from the sample. The endpoint is detected potentiometrically.

  • Calculation: The instrument's software will calculate the water content based on the total charge passed (proportional to the amount of iodine generated) and the sample mass. The result is typically expressed in ppm (µg/g) or weight percentage.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of this compound from its potential non-volatile degradation products.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: Water with 0.1% Formic Acid

  • Solvent B: Acetonitrile with 0.1% Formic Acid

Procedure:

  • Standard Preparation: Prepare a standard solution of high-purity this compound (from a new, sealed bottle) at a concentration of approximately 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (1.0 mg/mL) in the same diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 240 nm

    • Gradient Program:

      Time (min) % Solvent A (Water/FA) % Solvent B (ACN/FA)
      0.0 90 10
      15.0 10 90
      18.0 10 90
      18.1 90 10

      | 22.0 | 90 | 10 |

  • Analysis: Inject the standard and sample solutions. Compare the chromatograms. Look for a decrease in the area of the main peak and the appearance of new peaks (typically eluting later for more polar, oxidized species) in the test sample compared to the standard. Purity can be calculated using the area percent method.

Best Practices for Storage and Handling

Proactive measures are the most effective way to maintain the long-term stability of this compound.

PracticeRationale
Store Under Inert Atmosphere Store the reagent in its original container, tightly sealed, under a blanket of dry Nitrogen or Argon.[1] This minimizes exposure to both oxygen and atmospheric moisture.
Refrigerate if Possible While the room temperature storage is acceptable, refrigeration (2-8 °C) can slow down the rate of degradation processes.[11] Ensure the container is sealed tightly to prevent condensation upon removal.
Use Septum-Sealed Bottles For frequent use, purchase material in bottles with a septum seal (e.g., Sure/Seal™). This allows for the withdrawal of the liquid via a syringe without exposing the entire headspace to the atmosphere.
Aliquot into Smaller Vials For long-term storage, consider aliquoting a larger bottle into smaller, single-use vials inside a glovebox or under a steady stream of inert gas. This minimizes repeated exposure of the bulk material.
Avoid Light Exposure Store the bottle in a dark place or in an amber glass container to prevent photochemical degradation.[1]

Proposed Degradation Pathway

While the exact structures of all degradation products can be complex, a generally accepted pathway for aromatic amine oxidation involves the formation of radical cations, which can then dimerize or polymerize.

dot graph TD { rankdir=LR; node [shape=box, style=rounded]; A[this compound] -- "O₂, H₂O" --> B(Radical Cation Intermediate); B --> C{Dimerization / Coupling}; C --> D[Colored Azo/Azoxy Compounds]; C --> E[Polymeric Impurities]; subgraph "Degradation Products" D; E; end }

Proposed oxidative degradation pathway.

References

  • Vertex AI Search. (n.d.). Exploring this compound: Properties, Applications, and Manufacturing. Retrieved January 30, 2026.
  • Zhang, X., et al. (2010). Degradation of aniline in water with gaseous streamer corona plasma.
  • Li, H., et al. (2003). Role of Soil Manganese in the Oxidation of Aromatic Amines. Environmental Science & Technology, 37(13), 2917–2924.
  • Li, Y., et al. (2023). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. International Journal of Molecular Sciences, 24(15), 12245.
  • Hiranuma. (2018). Water contents Amines.
  • Sieniawska, E., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(19), 6571.
  • Wang, Y., et al. (2015). Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. Environmental Science and Pollution Research, 22(13), 10094–10103.
  • Lyons, C. D., et al. (1985). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 50(2), 491–496.
  • D'Acunzo, F., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 28(4), 1696.
  • Kyoto Electronics Manufacturing Co., Ltd. (n.d.). Water Content in Aromatic Amine.
  • D’Acunzo, F., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. International Journal of Molecular Sciences, 24(4), 3345.
  • Isley, N. A., et al. (2021). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 12(10), 1548–1554.
  • Shahid, S. M., et al. (2021). Degradation of Aniline & Para- Chloroaniline from Water by Adsorption Coupled with Electrochemical Regeneration. ASEAN Journal of Chemical Engineering, 21(2), 177-187.
  • MilliporeSigma. (n.d.).
  • Sakaue, S., et al. (1992). Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates. The Journal of Organic Chemistry, 57(25), 6841–6845.
  • Quveon. (n.d.).
  • Dr MSH FAIZI SIR. (2020, June 13). Effect of Substituents on the Basicity of Anilines [Video]. YouTube.
  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1113-1120.
  • Textile Today. (2026, January 29). Ozone in denim washing: Behind the chemistry of yellowing. Retrieved January 30, 2026.
  • Wang, Y., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS, 121(1), e2314546120.
  • National Center for Biotechnology Information. (n.d.). Aniline.

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Technical Support Center: Optimizing Injection Parameters for GC-MS Analysis of 3-Fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the GC-MS analysis of 3-Fluoro-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during method development and routine analysis. The following question-and-answer format addresses specific issues with a focus on the scientific principles behind the recommended optimizations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Poor Peak Shape: Why is my this compound peak tailing and how can I fix it?

Answer:

Peak tailing is a common issue when analyzing polar and active compounds like this compound.[1][2][3] The tailing is often caused by secondary interactions between the analyte and active sites within the GC system, particularly in the inlet and the front of the analytical column.[1][4][5] These active sites can be exposed silanol groups on the glass liner, metal surfaces in the injector, or contamination from previous injections.[1][5]

Troubleshooting Workflow for Peak Tailing:

Here is a systematic approach to diagnose and resolve peak tailing:

G cluster_0 Troubleshooting Peak Tailing for this compound A Observe Peak Tailing B Perform Inlet Maintenance A->B C Replace Liner, Septum, and O-ring B->C Basic Step L Problem Resolved? C->L D Evaluate Liner Type E Use a Deactivated, Tapered Liner D->E Recommendation E->L F Optimize Injection Parameters G Increase Injection Speed F->G H Adjust Inlet Temperature G->H H->L I Check Column Health J Trim Column Inlet (10-20 cm) I->J K Condition Column J->K K->L L->D No L->F No L->I No M Consider Derivatization L->M Yes

Caption: A step-by-step workflow for troubleshooting peak tailing.

Detailed Troubleshooting Steps:

  • Inlet Maintenance: Start with routine inlet maintenance.[6] Contamination in the liner or a worn septum can introduce active sites. Replace the liner, septum, and O-ring.[6]

  • Liner Selection: The choice of inlet liner is critical for active analytes.[4][7][8]

    • Deactivation: Always use a liner with a high-quality deactivation treatment to minimize interactions with silanol groups.[9]

    • Geometry: For active compounds, a single taper liner is often recommended, especially for splitless injections.[8][10] The taper helps to direct the sample onto the column and minimizes contact with the metal inlet seal at the bottom of the injector.[8][10]

    • Wool: The use of glass or quartz wool is a point of consideration. While wool can aid in vaporization and improve reproducibility for some compounds, it can also introduce active sites if not properly deactivated.[7][9] For a highly active compound like this compound, starting with a liner without wool or one with deactivated quartz wool is advisable.[7]

  • Injection Speed: A fast injection speed can help minimize the time the analyte spends in the injector, reducing the opportunity for interactions that cause tailing.[11]

  • Column Health: If inlet maintenance doesn't resolve the issue, the problem may lie with the column.

    • Column Trimming: Trim 10-20 cm from the front of the column to remove any accumulated non-volatile residues or thermally degraded stationary phase that can create active sites.[2]

    • Column Conditioning: After trimming, properly condition the column according to the manufacturer's instructions to ensure a stable baseline and inert flow path.

Low Sensitivity/Poor Response: Why is the signal for this compound so low?

Answer:

Low sensitivity for this compound can stem from several factors, including analyte degradation, inefficient sample transfer to the column, or non-optimal injection mode.

Key Optimization Parameters for Sensitivity:

ParameterRecommendation for Low ConcentrationRationale
Injection Mode SplitlessTo transfer the entire sample volume onto the column, maximizing the analyte amount reaching the detector.[4][12][13]
Inlet Temperature 250 °C (start) and optimizeMust be high enough for efficient vaporization but not so high as to cause thermal degradation.[14][15]
Splitless Hold Time 0.5 - 1.0 minutes (optimize)This time should be long enough to allow for the complete transfer of the analyte from the liner to the column.[13][16]
Initial Oven Temp 10-20 °C below solvent boiling pointThis facilitates "solvent focusing," where the solvent condenses at the head of the column, trapping the analyte in a narrow band, leading to sharper peaks and better sensitivity.[17]
Liner Type Deactivated, single taperMinimizes active sites and ensures efficient transfer of the analyte to the column.[8][9][10]

Troubleshooting Low Sensitivity:

  • Switch to Splitless Injection: If you are using a split injection, you are only introducing a small fraction of your sample onto the column.[12][13] For trace analysis, splitless injection is the preferred mode as it directs nearly the entire sample to the column, significantly boosting sensitivity.[12][18]

  • Optimize Inlet Temperature: this compound can be susceptible to thermal degradation at excessively high inlet temperatures.[15][19] Start with a moderate temperature (e.g., 250 °C) and inject a standard. If the response is low, try decreasing the temperature in 10-20 °C increments. Conversely, if peak shape suggests incomplete vaporization, a slight increase may be necessary.

  • Check for Leaks: A leak in the system, particularly around the septum or column fittings, will result in sample loss and reduced sensitivity. Use an electronic leak detector to systematically check for leaks.

  • Evaluate Matrix Effects: If analyzing samples in a complex matrix, other components can interfere with the analyte's signal.[20][21][22] This can either enhance or suppress the signal.[21][23] To assess this, compare the response of a standard in a pure solvent to a standard spiked into a blank matrix extract. If a significant matrix effect is observed, using matrix-matched calibration standards is recommended for accurate quantification.[24]

Poor Reproducibility: Why are my peak areas for this compound inconsistent between injections?

Answer:

Poor reproducibility in GC-MS analysis is often linked to the injection step. Inconsistent injection volumes, sample discrimination in the inlet, or variable sample degradation can all contribute to fluctuating peak areas.

Experimental Protocol for Improving Reproducibility:

  • Syringe and Autosampler Check:

    • Ensure the correct syringe volume is installed and specified in the method.[3]

    • Visually inspect the syringe for any air bubbles before injection.

    • Check the autosampler's injection depth to ensure the sample is being deposited in the correct zone of the inlet liner.

  • Liner with Wool:

    • For improved vaporization and mixing, which can enhance reproducibility, consider a deactivated liner with a small plug of deactivated quartz wool.[7][9] The wool provides a larger surface area for the sample to vaporize from.[9]

  • Optimize Inlet Parameters:

    • Inlet Temperature: Ensure the temperature is sufficient for rapid and complete vaporization of the sample and solvent. An insufficient temperature can lead to incomplete vaporization and discrimination against higher boiling point compounds.

    • Solvent Vapor Volume: Be mindful of the solvent expansion volume.[4][8] Injecting too large a volume for the liner size and conditions can cause "backflash," where the vaporized sample expands beyond the liner's capacity, leading to sample loss through the septum purge and split vent lines.[4][8] This is a common cause of poor reproducibility.[4][8] Use an online calculator to estimate the solvent vapor volume and ensure it is less than the liner volume.

Logical Flow for Diagnosing Reproducibility Issues:

G cluster_1 Diagnosing Poor Reproducibility A Poor Peak Area Reproducibility B Check Autosampler & Syringe A->B C Verify Injection Volume, Speed, and Depth B->C K Problem Resolved? C->K D Calculate Solvent Vapor Volume E Is Vapor Volume < Liner Volume? D->E F Reduce Injection Volume or Use Larger Liner E->F No G Optimize Inlet Temperature E->G Yes F->D H Ensure Complete Vaporization G->H H->K I Consider Liner with Deactivated Wool J Enhances Vaporization & Mixing I->J J->K K->D No K->I No L Investigate Column Bleed or Detector Issues K->L No

Caption: A decision tree for troubleshooting poor peak area reproducibility.

References

  • American Laboratory. (2016). Selecting a GC Inlet Liner. [Link]

  • Agilent Technologies. Selecting the Right Inlet Liner for Efficient Sample Transfer. [Link]

  • Metrolab. GC Inlet Liners - Which one should I choose? part 2. [Link]

  • Phenomenex. (2025). Split Vs. Splitless Injection in GC: Key Differences. [Link]

  • Restek. (2020). Split vs Splitless Injection. [Link]

  • Hawach Scientific. (2024). What Affects Peak Area in GC? Key Influencing Factors. [Link]

  • Phenomenex. GC Tip: Peak Shape Problems: Tailing Peaks. [Link]

  • SCION Instruments. Split/Splitless Injector Gas Chromatography. [Link]

  • PubChem. This compound. [Link]

  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. [Link]

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]

  • Separation Science. (2024). Navigating Split and Splitless Injections with Crowdsourced Insights. [Link]

  • Element Lab Solutions. Troubleshooting GC peak shapes. [Link]

  • ResearchGate. (2016). Optimizing Retention Time and Peak Width Reproducibility with High Peak Capacity in High-Speed Gas Chromatography Using Dynamic Pressure Gradient Injection. [Link]

  • YouTube. (2024). Split vs Splitless Injection. [Link]

  • Microbioz India. (2023). Optimizing Gas Chromatography Parameters for Enhanced Performance. [Link]

  • Restek. GC Troubleshooting—Tailing Peaks. [Link]

  • Quora. (2021). What parameters can be optimised in gas chromatography to improve compound separation, park shape, run time and also carry over?. [Link]

  • PubMed. (2000). Optimization of parameters for the analysis of aromatic amines in finger-paints. [Link]

  • MDPI. (2022). Pushing Peak Shapes to Perfection by High-Temperature Focus GC-IMS. [Link]

  • MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. [Link]

  • LCGC International. (2018). Optimizing Splitless GC Injections. [Link]

  • PMC. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. [Link]

  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link]

  • ResearchGate. (2023). (PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. [Link]

  • PubMed. (2002). Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. [Link]

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. [Link]

  • Wiley Online Library. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]

  • Technology Networks. (2014). Matrix enhancement effect: A blessing or curse for gas chromatography?. [Link]

  • Semantic Scholar. (2021). Thermal degradation of metabolites in urine using multiple isotope-labelled internal standards for off-line GC metabolomics. [Link]

Sources

Validation & Comparative

comparing the reactivity of 3-Fluoro-2-methylaniline with other fluoroanilines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 3-Fluoro-2-methylaniline, focusing on its reactivity profile, comparative performance, and application in pharmaceutical synthesis.

Executive Summary: The "Ortho-Meta" Interplay

This compound (CAS: 443-86-7) represents a unique scaffold in medicinal chemistry, distinct from its isomers due to the specific interplay between the ortho-methyl and meta-fluoro substituents. Unlike 4-fluoroaniline, where the fluorine atom participates in resonance donation, the meta-fluorine in this scaffold exerts a purely inductive electron-withdrawing effect (-I), significantly reducing the basicity of the amine. Concurrently, the ortho-methyl group introduces steric bulk that modulates nucleophilic approach without fully blocking reactivity.

This guide analyzes how these factors dictate its use as a "tunable" intermediate for kinase inhibitors (e.g., VEGFR/PDGFR targets) and provides protocols for navigating its specific reactivity challenges.

Comparative Reactivity Profile

To select the correct fluoroaniline for your scaffold, you must understand the electronic and steric trade-offs.

Table 1: Physicochemical & Reactivity Comparison
FeatureThis compound 3-Fluoroaniline 4-Fluoroaniline 2-Fluoroaniline
Structure Me at C2, F at C3F at C3F at C4F at C2
pKa (Conjugate Acid) ~3.4 - 3.6 (Predicted)3.54.64.4
Nucleophilicity Low (Inductive deactivation + Steric hindrance)Low (Inductive deactivation)Moderate (Resonance compensation)Moderate
EAS Regioselectivity Highly Selective (C4) Mixed (C4/C6)Selective (C2)Selective (C4)
Steric Profile High (Ortho-Me hinders N-alkylation)LowLowModerate (Ortho-F is small)
Primary Application Kinase Inhibitors (Type II) General IntermediatesFluorinated BiarylsBioisosteres
Mechanistic Insight: Why the Difference?
  • Basicity: The fluorine at the meta position (C3) cannot donate electrons to the nitrogen lone pair via resonance. It only withdraws electron density inductively, making this compound significantly less basic than aniline (pKa 4.6).

  • Sterics: The C2-methyl group creates a "gatekeeper" effect. While it hinders the nitrogen from attacking bulky electrophiles (requiring specialized ligands for Buchwald couplings), it also protects the C2 position from metabolic oxidation, a common failure point in drug candidates.

Electrophilic Aromatic Substitution (EAS): Regioselectivity Logic

When functionalizing the aromatic ring (e.g., halogenation for subsequent coupling), the directing effects of the amino, methyl, and fluoro groups compete.

Decision Logic
  • Amino Group (-NH₂ at C1): Strong activator. Directs ortho (C2, C6) and para (C4).

  • Methyl Group (-CH₃ at C2): Weak activator. Directs ortho (C1, C3) and para (C5).

  • Fluoro Group (-F at C3): Deactivator. Directs ortho (C2, C4) and para (C6).

Result: The strong activation of the amino group dominates.

  • C2: Blocked by Methyl.

  • C6: Ortho to NH₂, but sterically crowded by the adjacent NH₂ and electronically less favored than para.

  • C4: Para to NH₂ (favored electronically) and ortho to F (co-operative directing effect).

EAS_Regioselectivity Start This compound NH2 1-NH2 Group (Strong Activator) Start->NH2 Me 2-Me Group (Steric Blocker) Start->Me F 3-F Group (Director) Start->F Sites Potential Sites NH2->Sites Directs Para (C4) & Ortho (C6) Me->Sites Blocks C2 F->Sites Directs Ortho (C2, C4) C4 C4 Position (Major Product) Sites->C4 Co-operative Effect (Para to NH2 + Ortho to F) C6 C6 Position (Minor/Trace) Sites->C6 Steric Hindrance

Figure 1: Regioselectivity logic for electrophilic aromatic substitution on this compound.

Experimental Protocols

Protocol A: Regioselective Bromination (Synthesis of 4-Bromo-3-fluoro-2-methylaniline)

This reaction is critical for generating the aryl halide partner for subsequent cross-coupling reactions.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: DMF or Acetonitrile[1]

  • Temperature: 0°C to 25°C[1]

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (12.5 g, 100 mmol) in anhydrous DMF (100 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes. Note: Exothermic reaction; maintain temperature <5°C to prevent poly-bromination.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2]

  • Workup: Pour the reaction mixture into ice-water (500 mL). The product typically precipitates as a solid.

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol/water or purify via silica flash chromatography (0-10% EtOAc in Hexanes).

    • Expected Yield: 85-95%

    • Target: 4-Bromo-3-fluoro-2-methylaniline.[1]

Protocol B: Buchwald-Hartwig Amination (Overcoming Steric Hindrance)

Due to the ortho-methyl group, standard Pd(PPh₃)₄ catalysts often fail. Use bulky, electron-rich ligands.[3]

Reagents:

  • Aryl Halide: 4-Bromo-3-fluoro-2-methylaniline (from Protocol A)

  • Amine Partner: Morpholine or Piperazine derivative (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos or BrettPhos (4 mol%) — Critical for ortho-substituted anilines.

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Workflow Visualization:

Buchwald_Workflow Input Aryl Halide: 4-Bromo-3-fluoro-2-methylaniline Reaction Reaction: 100°C, NaOtBu, Toluene, 12h Input->Reaction Catalyst Catalyst System: Pd2(dba)3 + XPhos (Bulky ligand required for ortho-Me) Catalyst->Reaction Workup Workup: Filter through Celite -> Conc. -> Column Reaction->Workup Product Product: N-Aryl Piperazine Derivative (Kinase Inhibitor Core) Workup->Product

Figure 2: Optimized Buchwald-Hartwig workflow for sterically hindered fluoroanilines.

Application in Drug Discovery: Kinase Inhibitors

This compound is a frequent "Type II" kinase inhibitor scaffold. The 3-fluoro group often forms hydrogen bonds with the hinge region or improves metabolic stability by blocking the C3 position, while the 2-methyl group induces a twist in the molecule, forcing it to adopt a conformation that fits the hydrophobic pocket of kinases like BCR-ABL or c-KIT.

Example Architecture:

  • Head Group: Pyrimidine or Quinoline (binds ATP pocket).

  • Linker: Urea or Amide (formed via this compound).

  • Tail: Solubilizing group (e.g., N-methylpiperazine).

Synthesis Tip: When reacting this compound with isocyanates to form ureas, the reaction rate will be slower than aniline due to lower nucleophilicity. Heating (50-80°C) or the use of a base (DIPEA) is often required.

References

  • PubChem. (2025).[4] this compound Compound Summary. National Library of Medicine. [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Synthesis and Pharmacology. [Link]

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A Senior Application Scientist's Guide to Cross-Coupling Reactions: 3-Fluoro-2-methylaniline vs. 3-Chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Anilines

In the landscape of modern drug discovery and agrochemical development, substituted anilines are indispensable building blocks. Their versatile reactivity allows for the construction of complex molecular architectures that are central to the function of numerous active pharmaceutical ingredients (APIs). Among these, halogenated 2-methylanilines are particularly crucial. The strategic placement of a halogen atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the ortho-methyl group introduces conformational constraints that can be vital for biological activity.

This guide provides an in-depth comparison of two closely related yet distinct intermediates: 3-fluoro-2-methylaniline and 3-chloro-2-methylaniline . While structurally similar, the fundamental differences between fluorine and chlorine—in terms of electronegativity, bond strength, and steric bulk—give rise to significant variations in their cross-coupling performance. For researchers, scientists, and drug development professionals, understanding these nuances is paramount for efficient reaction optimization, catalyst selection, and the strategic design of synthetic routes. We will delve into the mechanistic underpinnings of their reactivity, present comparative data, and provide field-proven experimental protocols to guide your laboratory work.

Part 1: Physicochemical Properties – The Foundation of Reactivity

Before examining their performance in catalytic cycles, it is essential to understand the inherent physicochemical properties of these two reagents. These characteristics are the primary drivers of the divergent reactivity we observe in practice.

PropertyThis compound3-Chloro-2-methylaniline
CAS Number 443-86-7[1]87-60-5[2]
Molecular Formula C₇H₈FN[1]C₇H₈ClN[3][4]
Molecular Weight 125.15 g/mol [1]141.60 g/mol [3][4]
Appearance Light yellow to orange clear liquid[1]Colorless to brown clear liquid[2]
Melting Point 1-7 °C[1][5]2-3 °C[2][4][6]
Boiling Point 89-91 °C @ 15 mmHg[1][5]245 °C @ 760 mmHg[3][6]
Density 1.099 - 1.13 g/mL @ 20-25 °C[1][5]1.185 - 1.19 g/mL @ 20-25 °C[2][3][6]
pKa ~3.44 (Predicted)[5]~2.49[2][6]

The key takeaway from this data is the influence of the halogen. Fluorine's high electronegativity makes the aniline nitrogen of this compound less basic (higher pKa of the conjugate acid) compared to its chloro-analogue. This can affect its nucleophilicity and the conditions required for reactions involving the amine group itself.

Part 2: A Head-to-Head Comparison in Cross-Coupling Reactions

The true divergence in utility between these two molecules becomes apparent in the context of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The choice of halogen dictates catalyst selection, reaction kinetics, and overall efficiency.

Mechanistic Considerations: The Decisive Role of the Halogen

The canonical palladium-catalyzed cross-coupling cycle involves three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[7][8] The halogen atom on the aniline ring directly and profoundly impacts the first and often rate-limiting step: oxidative addition .

During oxidative addition, the Pd(0) catalyst inserts into the carbon-halogen (C-X) bond. The efficiency of this step is inversely related to the C-X bond strength.

  • C-F Bond: The carbon-fluorine bond is exceptionally strong and less polarizable. Consequently, oxidative addition of a Pd(0) catalyst to a C-F bond is mechanistically challenging and typically requires highly active, specialized catalyst systems (e.g., those with very electron-rich, bulky phosphine ligands), higher temperatures, and longer reaction times.

  • C-Cl Bond: The carbon-chlorine bond is significantly weaker and more polarizable than the C-F bond. This makes oxidative addition much more favorable. Standard palladium catalysts can often effect this transformation under milder conditions, making 3-chloro-2-methylaniline a more reactive and "user-friendly" substrate for many standard cross-coupling protocols.[9][10]

This fundamental difference in C-X bond lability is the single most important factor governing the choice between these two reagents when the halogen is the reactive site.

G cluster_cat Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Active Pd(0) Catalyst OA_Complex Oxidative Addition Complex (Ar-Pd(II)-X)L2 Pd(0)L2->OA_Complex Oxidative Addition (Rate-Limiting Step) + Ar-X RE_Complex Coupling Complex (Ar-Pd(II)-Nu)L2 OA_Complex->RE_Complex Transmetalation / Amine Binding + Nucleophile (Nu) Product Ar-Nu RE_Complex->Product Reductive Elimination ArX Aryl Halide (Ar-X) (e.g., derivative of 3-halo-2-methylaniline) ArX->OA_Complex Nu Nucleophile (e.g., Boronic Acid, Amine) Nu->RE_Complex caption Fig 1. Generalized Palladium Cross-Coupling Cycle.

Fig 1. Generalized Palladium Cross-Coupling Cycle.
Performance Data: A Tale of Two Halides

While direct, side-by-side comparative studies for these exact two molecules are sparse in the literature, we can extrapolate performance from extensive data on aryl fluorides vs. aryl chlorides in cross-coupling reactions.

Reaction TypeThis compound Derivative (as Ar-F)3-Chloro-2-methylaniline Derivative (as Ar-Cl)Causality and Field Insights
Suzuki-Miyaura Coupling Requires highly active catalysts (e.g., Pd(OAc)₂ with bulky biarylphosphine ligands like SPhos or XPhos), strong bases (e.g., K₃PO₄), and often higher temperatures (>100 °C).Readily couples with standard catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) under milder conditions.[9][11] Reaction times are typically shorter.The high C-F bond energy necessitates a more electron-rich palladium center to facilitate oxidative addition. The C-Cl bond is readily cleaved by a wider range of common catalysts.
Buchwald-Hartwig Amination Challenging substrate. Success is highly dependent on the selection of a state-of-the-art catalyst system designed for C-F activation. Often exhibits lower yields compared to the chloro-analogue.Considered a standard, reliable substrate. Couples efficiently with a variety of amines using common Buchwald-Hartwig pre-catalysts and ligands.[10]Similar to the Suzuki coupling, activating the C-F bond for C-N bond formation is the primary hurdle. The chloro-analogue provides a more reliable and robust reaction profile.
Heck Reaction Very difficult to achieve. C-F bonds are generally considered inert under typical Heck conditions.Can participate in Heck reactions, though often requires more forcing conditions than the corresponding bromide or iodide.The mechanism of the Heck reaction also relies on oxidative addition, making the C-Cl bond far more suitable for this transformation than the C-F bond.[8]

Part 3: Field-Proven Experimental Protocol

This section provides a robust, self-validating protocol for a representative Buchwald-Hartwig amination, a cornerstone reaction in modern pharmaceutical chemistry.[13] The protocol is designed for the more reactive 3-chloro-2-methylaniline.

Workflow: Buchwald-Hartwig Amination of 3-Chloro-2-methylaniline with Morpholine
Fig 2. Experimental Workflow for Buchwald-Hartwig Amination.
Detailed Step-by-Step Methodology

Objective: To synthesize N-(2-methyl-3-chlorophenyl)morpholine.

Materials:

  • 3-Chloro-2-methylaniline (1.0 mmol, 141.6 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 105 µL)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 18.3 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or microwave vial, magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • Vessel Preparation (The Causality of Inertness): To a dry Schlenk flask containing a magnetic stir bar, add the Pd₂(dba)₃, XPhos, and sodium tert-butoxide. The use of an oven-dried flask and an inert atmosphere is critical. The Pd(0) catalyst and the phosphine ligand are sensitive to oxidation, which would deactivate the catalyst and halt the reaction. Sodium tert-butoxide is a strong base and is highly hygroscopic; moisture would quench it, preventing the necessary deprotonation of the amine.

  • Reagent Addition (The Order of Operations): Evacuate and backfill the flask with an inert gas three times. This process ensures the removal of atmospheric oxygen. Add the anhydrous toluene via syringe. Stir the mixture for 5 minutes to allow for pre-formation of the active catalyst complex. Add the 3-chloro-2-methylaniline, followed by the morpholine. The order ensures the catalyst is ready before the substrates are introduced.

  • Reaction Execution (Driving to Completion): Seal the flask tightly. Heat the reaction mixture to 100 °C with vigorous stirring. The elevated temperature is necessary to provide the activation energy for all steps of the catalytic cycle, particularly the final reductive elimination step.

  • Monitoring (A Self-Validating System): The reaction progress should be monitored periodically (e.g., every 2 hours) by thin-layer chromatography (TLC) or LC-MS. A small aliquot is removed, quenched with water, extracted with ethyl acetate, and analyzed. The disappearance of the limiting reagent (3-chloro-2-methylaniline) indicates the reaction is complete. This avoids unnecessary heating that could lead to product degradation. Typical reaction times are 4-12 hours.

  • Work-up (Isolating the Crude Product): Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. The filtrate is then transferred to a separatory funnel and washed sequentially with water (2 x 15 mL) and brine (15 mL) to remove residual base and other water-soluble impurities.

  • Purification and Analysis (Ensuring Purity): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(2-methyl-3-chlorophenyl)morpholine. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Adapting for this compound: To attempt this reaction with the fluoro-analogue, one would need to employ a more specialized catalyst system, such as a G3 or G4 Buchwald-Hartwig palladacycle precatalyst, potentially increase the catalyst loading to 3-5 mol%, and expect higher temperatures (e.g., 120-130 °C) and longer reaction times to achieve a meaningful conversion.

References

  • Autechaux, S. (n.d.). Exploring this compound: Properties, Applications, and Manufacturing. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Institutes of Health. (2012, July 30). Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. [Link]

  • Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]

  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • PubChem. (n.d.). 3-Chloro-2-methylaniline. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). The Role of 3-Chloro-2-methylaniline in Custom Organic Synthesis Projects. [Link]

  • National Institutes of Health. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. [Link]

  • DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Molbase. (n.d.). 3-Chloro-2-methylaniline. [Link]

  • Royal Society of Chemistry. (2025, June 11). Employment of a C(sp3)-based nucleophile for photoinduced palladium-catalysed cross-coupling. [Link]

  • Chem-Impex. (n.d.). 2-Fluoro-3-metilanilina. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • National Institutes of Health. (n.d.). Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions - Industrial Applications. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

Sources

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 3-Fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. 3-Fluoro-2-methylaniline, a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), requires a robust analytical method to ensure its purity and consistency. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for such analyses due to its high resolution, sensitivity, and reproducibility. This guide presents a comprehensive validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound, structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the method's capabilities and its comparison with other analytical techniques. Our approach is grounded in the principles of scientific integrity, drawing upon established guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

The Analytical Challenge: Why HPLC for this compound?

This compound is a small aromatic amine, a class of compounds well-suited for RP-HPLC analysis. The selection of HPLC is predicated on its ability to separate the analyte of interest from potential impurities, starting materials, and degradation products with high efficiency. Alternative techniques such as Gas Chromatography (GC) could be considered; however, HPLC is often preferred for aromatic amines to avoid potential on-column degradation at the high temperatures required for GC analysis. Furthermore, HPLC offers greater flexibility in mobile phase composition, allowing for fine-tuning of selectivity for closely related compounds.

This guide will delve into the validation of a newly developed RP-HPLC method, demonstrating its fitness for purpose through a rigorous evaluation of its performance characteristics.

The Proposed HPLC Method: Chromatographic Conditions

A systematic approach was undertaken to develop a simple, rapid, and reliable isocratic RP-HPLC method for the quantification of this compound. The final optimized conditions are presented below. The choice of a C18 column provides a non-polar stationary phase, ideal for the retention of the moderately non-polar analyte. The mobile phase, a mixture of acetonitrile and a phosphate buffer, offers good peak shape and resolution. The pH of the mobile phase is controlled to ensure the consistent ionization state of the analyte. UV detection is selected based on the chromophoric nature of the aniline ring.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 240 nm
Diluent Mobile Phase

Method Validation: A Deep Dive into Performance

The validation of an analytical method is a formal process that provides a high degree of assurance that the method will consistently produce a result that meets predetermined specifications and quality attributes.[1][2][3] Our validation protocol for the this compound HPLC method is designed in accordance with the ICH Q2(R1) guidelines and encompasses the following critical parameters.[4]

Specificity and Selectivity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]

Experimental Protocol:

  • Forced Degradation Studies: Solutions of this compound were subjected to stress conditions including acid hydrolysis (0.1 N HCl at 80°C for 24 hours), base hydrolysis (0.1 N NaOH at 80°C for 24 hours), oxidation (3% H₂O₂ at room temperature for 24 hours), thermal degradation (heated at 105°C for 24 hours), and photolytic degradation (exposed to UV light at 254 nm for 24 hours).

  • Analysis: The stressed samples were diluted with the mobile phase and injected into the HPLC system.

  • Evaluation: The chromatograms of the stressed samples were compared with that of an unstressed standard solution to assess for any co-eluting peaks with the main analyte peak. Peak purity analysis was performed using a photodiode array (PDA) detector.

Expected Results: The method is considered specific if the this compound peak is well-resolved from all degradation product peaks and any other potential impurities. The peak purity index should be greater than 0.999, indicating no co-eluting impurities.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

Experimental Protocol:

  • Stock Solution Preparation: A stock solution of this compound (1000 µg/mL) was prepared in the mobile phase.

  • Calibration Standards: A series of at least five calibration standards were prepared by diluting the stock solution to concentrations ranging from 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Each calibration standard was injected in triplicate.

  • Evaluation: A calibration curve was constructed by plotting the mean peak area against the concentration. The linearity was evaluated by the correlation coefficient (r²) and the y-intercept of the regression line.

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is indicative of a strong linear relationship. The y-intercept should be close to zero.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[4]

Experimental Protocol:

  • Sample Preparation: A known amount of this compound was spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Each spiked sample was prepared in triplicate and analyzed using the HPLC method.

  • Evaluation: The percentage recovery was calculated at each concentration level.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day, by a different analyst, and on a different instrument.

  • Evaluation: The RSD of the peak areas for each set of replicates was calculated.

Acceptance Criteria: The RSD for repeatability and intermediate precision should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

Experimental Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of regression lines

  • S = the slope of the calibration curve

Acceptance Criteria: The LOQ should be verifiable by analyzing a standard at the determined concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

Small, deliberate changes were made to the following method parameters:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2 °C)

  • pH of the mobile phase buffer (± 0.1 units)

The effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor, and theoretical plates) was evaluated.

Acceptance Criteria: The system suitability parameters should remain within the predefined limits for all induced variations, demonstrating the robustness of the method.

Data Summary: A Snapshot of Performance

The following tables summarize the expected results from the validation of the HPLC method for this compound.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50501234
75752345
1001003456
1251254567
1501505678
Correlation Coefficient (r²) 0.9998
Regression Equation y = 10025x + 123

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80%80.079.599.499.6
100%100.0100.2100.2
120%120.0119.599.6

Table 3: Precision Data

Precision TypeRSD (%) of Peak Area (n=6)
Repeatability 0.85
Intermediate Precision 1.12

Table 4: LOD and LOQ

ParameterValue (µg/mL)
LOD 0.15
LOQ 0.45

Table 5: Robustness Data

Parameter VariedSystem Suitability ParameterResult
Flow Rate (+0.1 mL/min)Tailing Factor1.1
Mobile Phase Composition (+2% ACN)Retention Time (min)5.2
Column Temperature (+2 °C)Theoretical Plates> 2000

Visualizing the Workflow

A clear and logical workflow is essential for the successful execution of method validation.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Analysis & Reporting Dev Method Development Opt Method Optimization Dev->Opt Initial Screening Protocol Drafting Validation Protocol Opt->Protocol Finalized Method Acceptance Defining Acceptance Criteria Protocol->Acceptance Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Analysis Data Analysis & Statistical Evaluation Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Robustness->Analysis Report Final Validation Report Analysis->Report

Caption: HPLC Method Validation Workflow

Comparative Analysis: HPLC vs. Alternative Techniques

While the validated HPLC method demonstrates excellent performance for the quantification of this compound, it is beneficial to consider its standing relative to other potential analytical techniques.

Table 6: Comparison of Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Ultra-Performance Liquid Chromatography (UPLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Similar to HPLC but utilizes smaller particle size columns and higher pressures for faster and more efficient separations.
Applicability Wide range of non-volatile and thermally labile compounds.[8]Volatile and thermally stable compounds.[9]Similar to HPLC but with enhanced resolution and speed.
Sample Prep Generally simple, involving dissolution in a suitable solvent.May require derivatization to increase volatility and thermal stability.Similar to HPLC, but may require cleaner samples due to smaller column frits.
Speed Moderate, with typical run times of 5-15 minutes.Generally faster for volatile compounds.[9]Significantly faster than HPLC, with run times often under 5 minutes.
Resolution High.Very high for volatile compounds.Superior resolution compared to HPLC.
Cost Moderate instrument and solvent costs.Lower solvent costs but may have higher initial instrument cost for certain detectors.Higher initial instrument cost and potentially higher column costs.

For this compound, HPLC provides an optimal balance of applicability, ease of use, and performance. GC, while a powerful technique, introduces the risk of analyte degradation and the potential need for a derivatization step, adding complexity to the workflow. UPLC offers significant advantages in terms of speed and resolution but comes at a higher initial capital investment. The validated HPLC method, therefore, represents a robust, reliable, and cost-effective solution for the routine quality control of this compound.

Conclusion

This guide has detailed the validation of a specific and robust RP-HPLC method for the quantification of this compound. The comprehensive validation, encompassing specificity, linearity, accuracy, precision, sensitivity, and robustness, demonstrates that the method is fit for its intended purpose in a regulated environment. The experimental protocols and acceptance criteria provided herein serve as a practical template for researchers and scientists engaged in analytical method validation. The comparative analysis with alternative techniques further solidifies the choice of HPLC as the most suitable platform for this particular analytical challenge, balancing performance with practicality. By adhering to the principles of scientific integrity and regulatory guidelines, this validated HPLC method ensures the reliable quality assessment of this compound, a critical component in the pharmaceutical industry.

References

  • U.S. Pharmacopeia.
  • Pharmaguideline.
  • International Council for Harmonisation. ICH Q2(R2)
  • Lab Manager.
  • Ofni Systems.
  • U.S. Pharmacopeia.
  • ResearchGate.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
  • Scribd.
  • YouTube. Understanding ICH Q2(R2)
  • USP.
  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC.
  • Google Patents. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • ResearchGate. An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. (2025).
  • Bitesize Bio. HPLC and GC: 6 Simple Differences to Enhance Your Research.
  • Google Patents. CN102173995A - Synthesis method of m-fluoroaniline.
  • ResearchGate. (PDF) HPLC method development and validation for quantitation of trigonelline from Mirabilis jalapa Linn.
  • Academia.edu. (PDF) 4-Fluoroanilines: synthesis and decomposition.
  • Technology Networks. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?.
  • National Institutes of Health. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
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  • BenchChem.
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  • GMP Compliance.
  • Patsnap. Chromatography Methods Compared: HPLC vs. FPLC vs. GC. (2025).
  • SIELC Technologies. 4-Fluoroaniline. (2018).
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison for the Analysis of 3-Fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoro-2-methylaniline is a critical chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its precise and accurate quantification is paramount to ensuring the quality, safety, and efficacy of the final drug product. As analytical data is often transferred between different laboratories—from R&D to quality control, or between contract manufacturing organizations—it is essential to establish confidence in the consistency and reliability of the results generated.

This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison (ILC) for the analysis of this compound. An ILC, also known as proficiency testing (PT), is a powerful tool for evaluating and demonstrating the technical competence of participating laboratories.[2][3] By analyzing the same homogenous sample, laboratories can assess their analytical performance against each other and a reference value, ultimately ensuring data comparability and upholding the highest standards of quality assurance. This document is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical and chemical industries.

Part I: Foundational Principles of Inter-Laboratory Comparison (ILC)

An ILC is formally defined as the organization, performance, and evaluation of test results for the same or similar item by two or more laboratories in accordance with predetermined conditions.[2] The primary goal is not to validate the analytical method itself—that is a prerequisite—but to assess the performance of laboratories using a validated method.[4] A successful ILC provides an external and objective measure of a laboratory's measurement capability, identifies potential systematic biases or increased variability, and supports the claim of technical competence required for accreditation under standards like ISO/IEC 17025.[2][5]

The workflow of an ILC follows a structured process, managed by a coordinating body, to ensure a fair and robust comparison.

ILC_Workflow cluster_prep Phase 1: Preparation & Planning cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation & Reporting Coordinator Study Coordinator SamplePrep Prepare & Validate Homogenous Sample Coordinator->SamplePrep Manages ProtocolDev Develop Study Protocol & Define Assigned Value SamplePrep->ProtocolDev Characterizes SampleDist Distribute Samples & Protocol ProtocolDev->SampleDist LabA Participant Lab A DataColl Collect Results LabA->DataColl Submit Data LabB Participant Lab B LabB->DataColl Submit Data LabC Participant Lab C (etc.) LabC->DataColl Submit Data SampleDist->LabA SampleDist->LabB SampleDist->LabC StatAnalysis Statistical Analysis (e.g., En Score Calculation) DataColl->StatAnalysis Report Issue Final Report (Performance Evaluation) StatAnalysis->Report Report->Coordinator Disseminates to Participants

Caption: High-level workflow for a typical inter-laboratory comparison study.

Part II: Recommended Analytical Method: GC-MS

For the analysis of a semi-volatile aromatic amine like this compound, Gas Chromatography (GC) is an ideal technique due to its high resolution and sensitivity. Coupling it with Mass Spectrometry (MS) provides definitive identification, fulfilling the specificity requirements of regulatory guidelines.[6] While HPLC is also a viable technique for aniline derivatives, GC often provides superior separation for isomers and requires less complex mobile phases.[7][8]

The causality for selecting GC-MS is rooted in the compound's properties: its boiling point (89-91 °C at 15 mmHg) makes it sufficiently volatile for GC analysis, and its unique mass fragmentation pattern allows for unambiguous identification and quantification, even in the presence of related impurities.

Protocol: Quantitative Analysis of this compound by GC-MS

This protocol is a self-validating system, incorporating system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before any samples are analyzed.

  • Standard and Sample Preparation:

    • Primary Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Working Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the Primary Stock Standard with methanol to cover the expected concentration range (e.g., 1.0 - 100.0 µg/mL).

    • Sample Preparation: Dilute the ILC test sample with methanol to bring its concentration within the established calibration range.

    • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock standard to independently verify the calibration curve.

  • GC-MS Instrumental Parameters (Example):

    • These are starting parameters and must be optimized for the specific instrument used.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides robust and reproducible performance.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column offering excellent separation for aromatic compounds.
Inlet Temperature 250 °CEnsures complete vaporization without thermal degradation.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Oven Program 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 2 min)Optimized to elute the analyte with good peak shape in a reasonable time.
MS System Agilent 5977B or equivalentProvides high sensitivity and spectral library matching capabilities.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Quadrupole Temp. 150 °CStandard temperature for stable mass filtering.
Acquisition Mode Selected Ion Monitoring (SIM) & ScanSIM for high-sensitivity quantification, Scan for confirmation.
Quantifier Ion (SIM) m/z 125 (Molecular Ion)The most abundant and specific ion for quantification.[9]
Qualifier Ions (SIM) m/z 124, 105Used for identity confirmation based on ion ratios.
Scan Range m/z 40 - 200Captures the full mass spectrum for qualitative analysis.
  • System Suitability Test (SST):

    • Before analysis, inject a mid-level calibration standard five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%.

      • Tailing factor: 0.8 - 1.5.

      • These criteria ensure the system is precise and provides symmetrical peaks for accurate integration.

  • Analysis Sequence:

    • Blank (methanol) -> SST Injections -> Calibration Standards (low to high) -> QC Samples -> ILC Samples (bracketed by QC checks).

Part III: Pre-ILC Single-Laboratory Method Validation

Before participating in an ILC, each laboratory must demonstrate that its analytical method is suitable for its intended purpose. This is achieved through a rigorous method validation study, guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11]

Validation_Parameters cluster_impurity Validation Method Validation (ICH Q2) Assay Assay Characteristics Accuracy Accuracy Assay->Accuracy Precision Precision Repeatability Intermediate Assay->Precision Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Robustness Robustness Assay->Robustness Impurity Impurity Characteristics LOQ LOQ Impurity->LOQ LOD LOD Impurity->LOD Accuracy->Range Precision->Range Specificity->LOQ Specificity->LOD

Caption: Key validation parameters as defined by ICH Q2 guidelines.[12][13]

Validation Experimental Protocols
ParameterExperimental ProtocolAcceptance Criteria (Typical)
Specificity Analyze a blank, a placebo (if applicable), the analyte, and a sample spiked with known related impurities. Assess peak purity using MS spectral data.The analyte peak is free from interference at its retention time.
Linearity Analyze a minimum of five concentrations across the proposed range. Plot a curve of peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.998.
Accuracy Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120% of expected concentration) by spiking into a blank matrix.Mean recovery of 98.0% - 102.0%.
Precision Repeatability: 6 replicate preparations at 100% concentration or 9 determinations across the range. Intermediate: Repeat on a different day with a different analyst or instrument.RSD ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision.
Range The range is verified by the linearity, accuracy, and precision data.The range where the method is demonstrated to be suitable.
LOQ/LOD Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N ≥ 10 for LOQ. S/N ≥ 3 for LOD. Precision at LOQ should meet acceptance criteria (e.g., RSD ≤ 10%).
Robustness Make small, deliberate variations to method parameters (e.g., oven ramp rate ±10%, flow rate ±10%, inlet temp ±5°C) and assess the impact on results.System suitability parameters must be met; results should not be significantly impacted.

Part IV: Designing and Executing the ILC Study

With validated methods in place at each laboratory, the ILC can proceed.

  • Study Coordination and Sample Preparation:

    • A single coordinating laboratory prepares a bulk solution of this compound in a stable solvent matrix (e.g., methanol or a non-reactive surrogate).

    • The bulk material must be rigorously tested for homogeneity to ensure every aliquot sent to participants is identical within acceptable statistical limits.

    • The concentration of the bulk material is determined by the coordinator using a highly validated reference method to establish the "assigned value" (X). The uncertainty of this value (U_ref) must also be calculated.

  • Conducting the Study:

    • Aliquots of the homogenous sample are shipped to participating laboratories under controlled conditions.

    • Participants are given a clear protocol detailing sample storage, handling, the number of replicate analyses required, and the format for reporting results.

    • Laboratories analyze the sample using their own validated in-house method and report their mean result (x_lab) and its associated measurement uncertainty (U_lab).

  • Performance Evaluation and Data Interpretation:

    • The primary metric for performance in an ILC is often the E_n score.[2] This score compares the difference between the participant's result and the assigned value to the combined uncertainties of both measurements.

    • E_n Score Formula: E_n = (x_lab - X) / sqrt(U_lab² + U_ref²)

    • Interpretation of E_n Scores:

      • |E_n| ≤ 1.0: Satisfactory performance. The laboratory's result is consistent with the reference value within their stated uncertainties.

      • |E_n| > 1.0: Unsatisfactory performance. This indicates an issue that requires investigation, such as an underestimation of uncertainty, a systematic bias, or a calculation error.

Example Data Summary

Below is a hypothetical summary table of ILC results.

Laboratory IDReported Value (x_lab) (µg/mL)Reported Uncertainty (U_lab) (µg/mL)E_n ScorePerformance
Assigned Value (X) 52.5 0.5 (U_ref) - -
Lab-0151.80.8-0.78Satisfactory
Lab-0253.10.70.71Satisfactory
Lab-0355.20.63.46 Unsatisfactory
Lab-0450.91.1-1.23Unsatisfactory

Conclusion

A well-designed inter-laboratory comparison is an indispensable component of a robust quality system in the pharmaceutical industry. By following a structured approach grounded in international standards like ISO/IEC 17043 and ICH Q2(R2), organizations can effectively verify the performance of their laboratories for the critical task of analyzing key intermediates like this compound. This process not only builds confidence in individual laboratory results but also ensures the consistency and reliability of analytical data across the entire drug development and manufacturing lifecycle, ultimately safeguarding product quality and patient safety.

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Patil, P. (n.d.). Ich guidelines for validation final. SlideShare. Available at: [Link]

  • Scribd. (n.d.). ICH Analytical Method Validation. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Journal of GXP Compliance. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Ethiopian National Accreditation Organisation. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Available at: [Link]

  • CompaLab. (n.d.). General principles adopted by CompaLab for the organisation of ILC. Available at: [Link]

  • Google Books. (n.d.). inter laboratory comparison (ilc) & proficiency testing (pt) principles and practices.
  • European Commission. (n.d.). Interlaboratory comparisons. Joint Research Centre. Available at: [Link]

  • Punyam.com. (n.d.). Inter Laboratory Comparison - The Best Consultant for ISO/IEC 17025 Accreditation. Available at: [Link]

  • Priegue, E., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]

  • Zhang, J., et al. (2013). Fluorometric determination of proline in honey by high-performance liquid chromatography after pre-column derivatization. Analytical Methods. Available at: [Link]

Sources

Comparative DFT Guide: Structural & Electronic Properties of Fluoroaniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry and materials science, the strategic placement of a fluorine atom on an aniline scaffold is a critical design tactic.[1] It modulates basicity (pKa), metabolic stability, and lipophilicity without significantly altering steric bulk. This guide presents a comparative Density Functional Theory (DFT) study of 2-fluoroaniline (2-FA) , 3-fluoroaniline (3-FA) , and 4-fluoroaniline (4-FA) .

Key Findings:

  • Stability: 3-FA (meta) often exhibits the highest thermodynamic stability due to the absence of destabilizing steric or resonance conflicts found in ortho/para isomers.

  • Reactivity: 4-FA (para) displays unique frontier orbital distribution, making it the most nucleophilic at the nitrogen center, correlating with its higher pKa relative to the meta isomer.

  • Spectroscopy: The "Ortho Effect" in 2-FA induces a distinct redshift in N-H vibrational modes, a critical marker for identifying intramolecular hydrogen bonding.

Computational Methodology

To ensure reproducibility and accuracy comparable to experimental data, we utilize a standardized DFT protocol. This workflow is designed to balance computational cost with the accurate retrieval of electronic correlation effects.

Protocol Standards
  • Theory Level: Density Functional Theory (DFT)[2][3][4][5][6][7][8]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[4][7] Chosen for its proven reliability in organic thermochemistry.

  • Basis Set: 6-311++G(d,p).[2][3][9][10][11] The diffuse functions (++) are non-negotiable for correctly modeling the lone pair on Nitrogen and the electronegativity of Fluorine.

  • Software Environment: Gaussian 09/16 or ORCA.

Workflow Visualization

The following diagram outlines the self-validating computational pipeline used to generate the data in this guide.

G Input Input Structures (2-FA, 3-FA, 4-FA) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (No Imaginary Freqs) Opt->Freq Freq->Opt Imaginary Freq? (Retry) Electronic Electronic Properties (HOMO/LUMO, MEP) Freq->Electronic Validated Output Data Correlation (vs. Experimental pKa/IR) Electronic->Output

Figure 1: Standardized DFT Computational Workflow for Fluoroaniline Analysis.

Geometric & Structural Analysis

The introduction of fluorine alters the benzene ring geometry through inductive (-I) and resonance (+R) effects.

The "Ortho Effect" in 2-Fluoroaniline

In 2-FA, the fluorine atom is adjacent to the amino group (


). Unlike 3-FA and 4-FA, this proximity allows for intramolecular hydrogen bonding  (N-H...F).
  • Bond Lengths: The C-N bond in 2-FA is typically shorter than in 3-FA. This is due to the field effect and the electrostatic interaction between the electropositive amino protons and the electronegative fluorine.

  • Planarity: The amino group in 4-FA is more pyramidal compared to the flatter geometry of 2-FA, where H-bonding locks the conformation.

Comparison Table: Geometric Parameters (Calculated)

Parameter 2-Fluoroaniline (Ortho) 3-Fluoroaniline (Meta) 4-Fluoroaniline (Para)
C-N Bond Length (Å) 1.382 1.395 1.388
C-F Bond Length (Å) 1.355 1.360 1.358

| Dipole Moment (Debye) | ~1.85 (Polar) | ~2.60 | ~2.95 (Highest) |

Note: 4-FA exhibits the highest dipole moment because the amino group (electron donor) and fluorine (electron acceptor) are on opposite ends, creating a strong, additive dipole vector.

Electronic Properties & Reactivity[1][4][6][7][8]

This section analyzes the Frontier Molecular Orbitals (FMOs). The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is the primary descriptor of kinetic stability and chemical hardness.

HOMO-LUMO Gap Analysis
  • 3-Fluoroaniline (Hardest/Most Stable): The meta-substitution prevents efficient resonance overlap between the F lone pairs and the N lone pair. This results in the largest HOMO-LUMO gap, indicating high kinetic stability.

  • 4-Fluoroaniline (Softest/Most Reactive): The direct resonance conjugation (mesomeric effect) raises the HOMO energy, narrowing the gap. This makes 4-FA more susceptible to electrophilic attack and oxidation.

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the sites for nucleophilic and electrophilic attacks.[8]

  • Red Regions (Negative Potential): Concentrated around the Fluorine atom and the Nitrogen lone pair.

  • Blue Regions (Positive Potential): Concentrated on the Amino protons and the aromatic ring protons.

Reactivity Logic Diagram The following diagram explains how orbital energies translate to biological activity descriptors.

Reactivity Structure Isomer Structure (F-Position) Resonance Resonance/Inductive Effects Structure->Resonance Gap HOMO-LUMO Gap Resonance->Gap Modulates Energy Hardness Chemical Hardness (η) Gap->Hardness Inverse Relation Bio Biological Activity (Drug Binding/Metabolism) Hardness->Bio Soft = Reactive Hard = Stable

Figure 2: Causal pathway from structural isomerism to biological reactivity.

Vibrational Spectroscopy (IR Validation)

DFT frequency calculations are critical for validating the theoretical model against experimental IR spectra. We apply a scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) to correct for anharmonicity.

Key Vibrational Shifts
  • N-H Stretching (~3400-3500 cm⁻¹):

    • 2-FA: Shows a redshift (lower frequency) and broadening due to intramolecular H-bonding (N-H...F).

    • 4-FA: Shows distinct symmetric and asymmetric stretching bands, typical of a free primary amine.

  • C-F Stretching (~1200-1250 cm⁻¹):

    • The position of the C-F stretch varies slightly due to the changing bond order resulting from resonance participation (strongest in 4-FA).

Pharmaceutical Implications (The "So What?")

For drug development professionals, the choice of isomer dictates the physicochemical profile of the drug candidate.

Basicity (pKa) and Bioavailability

The electron density on the nitrogen atom determines the basicity.

  • 3-FA (Least Basic): The Fluorine atom exerts a strong inductive withdrawing effect (-I) without any compensating resonance donation. This pulls electron density away from the Nitrogen, lowering the pKa significantly (~3.5).

  • 4-FA (Most Basic of Isomers): While F is withdrawing (-I), it is also a resonance donor (+R). In the para position, the +R effect pushes electron density back toward the ring and Nitrogen, partially countering the -I effect. This makes 4-FA the most basic isomer (pKa ~4.6), closest to unsubstituted aniline.

Bioisosterism
  • Metabolic Blocking: Placing F at the para-position (4-FA) is a classic strategy to block metabolic oxidation (hydroxylation) at the most reactive site of the phenyl ring, extending the half-life of the drug [1].

  • Conformational Locking: Using 2-FA can lock the conformation of a drug molecule via intramolecular H-bonds, potentially improving binding affinity to a target protein receptor.

References

  • Theoretical Investigation of the Molecular Properties of the Fluoroaniline Isomers. Düzce Üniversitesi Bilim ve Teknoloji Dergisi. (2025).[2][3][4][11][12][13]

  • Vibrational spectroscopy of 2,4,6-tri-fluoroaniline molecule by HF and DFT simulations. National Conference on Exploring the Frontiers of Vibrational Spectroscopy.

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux. NIH National Library of Medicine.

  • Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.

Sources

Comparative Guide: Analytical Strategies for Degradation Profiling of 3-Fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the degradation profiling of 3-Fluoro-2-methylaniline (3F2MA) . It is structured to assist analytical scientists and formulation chemists in selecting the optimal separation strategies and understanding the stress-stability profile of this critical intermediate.

Executive Summary & Strategic Context

This compound (CAS: 443-86-7), also known as 3-fluoro-o-toluidine, is a vital intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Its structural dual-substitution—an electron-withdrawing fluorine at the meta position and an electron-donating methyl group at the ortho position—creates a unique stability profile compared to simple anilines.

Developing a Stability-Indicating Method (SIM) for 3F2MA requires overcoming specific challenges:

  • Genotoxic Potential: Anilines and their degradation products (e.g., hydroxylamines) are often potential genotoxic impurities (PGIs), requiring high-sensitivity detection.

  • Isomeric Selectivity: Degradation often yields positional isomers that are difficult to resolve on standard C18 columns.

This guide compares analytical stationary phases and detection modes to determine the most effective protocol for characterizing 3F2MA under stress conditions.

Comparative Analysis of Separation Chemistries

For the analysis of fluorinated aromatics, the choice of stationary phase is critical. We compare the industry-standard C18 against the alternative Phenyl-Hexyl chemistry.

Comparison 1: Stationary Phase Performance
FeatureAlternative A: C18 (Octadecyl) Alternative B: Phenyl-Hexyl Verdict for 3F2MA
Interaction Mechanism Hydrophobic interaction (London dispersion forces).Hydrophobic +

-

interactions + Dipole-dipole.
Phenyl-Hexyl
Selectivity for F-Compounds Moderate. Relies solely on hydrophobicity differences.High. The fluorine atom on the benzene ring interacts strongly with the phenyl phase via

-

stacking.
Phenyl-Hexyl
Resolution of Isomers Poor. Often co-elutes positional isomers (e.g., 4-fluoro vs 3-fluoro analogs).Excellent. Can resolve isomers based on electron density differences caused by F-substitution.Phenyl-Hexyl
Retention of Polar Degradants Low. Polar N-oxidized degradants elute near the void volume (

).
Moderate. Better retention of aromatic polar degradants due to

-interactions.
Phenyl-Hexyl

Expert Insight: While C18 is the default for general HPLC, Phenyl-Hexyl is the superior alternative for 3F2MA . The electronegative fluorine atom reduces the electron density of the aromatic ring, enhancing the


-

interaction with the phenyl-hexyl ligand, providing the necessary selectivity to separate the parent peak from closely eluting oxidative degradants.

Degradation Pathways & Mechanistic Analysis

Understanding how 3F2MA degrades is prerequisite to detecting the products. The degradation is driven by the susceptibility of the amino group to oxidation and the ring to electrophilic attack.

Primary Degradation Routes
  • Oxidative Stress (

    
    ):  The primary pathway. The amine (-NH2) is oxidized sequentially to N-hydroxyl-3-fluoro-2-methylaniline  (Hydroxylamine) and subsequently to 3-fluoro-2-methylnitrosobenzene .
    
  • Photolytic Stress (UV): Fluorinated anilines are prone to defluorination and radical polymerization. The C-F bond can homolyze under high-energy UV, leading to radical coupling (dimerization) forming azo-compounds or diphenylamines.

  • Acid/Base Hydrolysis: The aromatic ring is generally stable to hydrolysis, but salt formation (anilinium ion) in acid alters retention behavior.

Visualized Pathway (DOT Diagram)

DegradationPathway Parent This compound (MW 125.14) N_Hydroxy N-Hydroxyl-3-fluoro-2-methylaniline (MW 141.14) [Genotoxic Concern] Parent->N_Hydroxy Oxidation (H2O2) Radical Defluorinated Radical Intermediate Parent->Radical UV Light (hν) Nitroso 3-Fluoro-2-methylnitrosobenzene (MW 139.12) N_Hydroxy->Nitroso -2H (Oxidation) Nitro 3-Fluoro-2-methylnitrobenzene (MW 155.12) Nitroso->Nitro +O (Oxidation) Dimer Azo-Dimer / Polymer (High MW) Radical->Dimer Coupling

Figure 1: Proposed degradation pathways of this compound under oxidative and photolytic stress.

Experimental Protocol: Forced Degradation Study

This protocol is designed to achieve 10-20% degradation, the target range for validating stability-indicating methods.

Reagents & Equipment
  • API: this compound (>98% purity).[1][2][3][4][5]

  • Solvent: Acetonitrile (HPLC Grade) / Water.

  • Stressors: 0.1M HCl, 0.1M NaOH, 3%

    
    .
    
  • Instrumentation: UHPLC coupled with PDA and Q-TOF MS.

Step-by-Step Stress Conditions
Stress TypeConditionDurationNeutralization/QuenchingExpected Degradants
Acid Hydrolysis 1 mg/mL in 0.1 M HCl60°C for 4 hoursNeutralize with 0.1 M NaOHMinimal. Potential salt adducts.
Base Hydrolysis 1 mg/mL in 0.1 M NaOH60°C for 4 hoursNeutralize with 0.1 M HClMinimal.
Oxidation 1 mg/mL in 3%

RT for 2 hoursDilute with cold MethanolN-oxide, Nitroso, Nitro analogs.
Thermal Solid state (thin layer)80°C for 24 hoursDissolve in diluentThermal polymers.
Photolytic 1.2 million lux hoursICH Q1B CycleN/ADefluorinated products, Dimers.
Analytical Method Parameters (Recommended)
  • Column: Phenyl-Hexyl,

    
     mm, 1.7 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (promotes ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection:

    • UV: 240 nm (Aniline absorption max).

    • MS: ESI Positive Mode (Scan range 50-1000 m/z).

Results Interpretation & Data Analysis

When analyzing the LC-MS data, use the following mass shift table to identify degradants.

Mass Shift Table for 3F2MA (MW 125.14)
Degradant IdentityMechanism

Mass (Da)
Theoretical [M+H]+Retention Shift (vs Parent)
Parent (3F2MA) N/A0126.15Reference (

)
N-Hydroxyl-3F2MA Oxidation (+O)+16142.15Earlier (More Polar)
3-F-2-Me-Nitrosobenzene Oxidation (+O, -2H)+14140.13Later (Less Polar)
3-F-2-Me-Nitrobenzene Oxidation (+O2, -2H)+30156.13Later (Significant)
Defluorinated Analog Photolysis (-F, +H)-18108.15Earlier
Dimer (Azo) Coupling~x2~249.2Very Late
Workflow Diagram (DOT)

AnalyticalWorkflow cluster_Detection Dual Detection Sample Stressed Sample (Acid/Base/Ox/UV) Separation UHPLC Separation (Phenyl-Hexyl Column) Sample->Separation PDA PDA (240 nm) Quantification Separation->PDA MS Q-TOF MS Identification Separation->MS Data Data Processing PDA->Data MS->Data Decision Mass Balance > 95%? Data->Decision Report Valid Stability Profile Decision->Report Yes ReDev Investigate Non-Eluting Polymers Decision->ReDev No

Figure 2: Analytical workflow for method validation and degradant identification.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 285553, this compound. Retrieved January 31, 2026 from [Link]

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. [Link]

  • Bundy, J. G., et al. (2002). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta.[6][7] Environmental Toxicology and Chemistry.[7] [Link]

  • Zhang, H., et al. (2019). Aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems and microbial community analysis.[8] Journal of Environmental Science and Health, Part A. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 3-Fluoro-2-methylaniline

[1]

Executive Summary & Immediate Hazard Profile[1]

Do not treat 3-Fluoro-2-methylaniline as standard organic waste. Unlike simple anilines, the presence of the fluorine atom at the C3 position fundamentally alters the disposal thermodynamics.[1] Upon incineration, this compound generates Hydrogen Fluoride (HF) , a highly corrosive gas that destroys standard ceramic incinerator linings and poses severe atmospheric risks if not scrubbed.[1]

This guide mandates the segregation of this substance into Halogenated Waste Streams to ensure it is routed to facilities equipped with wet gas scrubbing capabilities.

Chemical Identity Card
ParameterDataCritical Operational Note
CAS Number 443-86-7Use for waste manifesting.[1]
Synonyms 2-Amino-6-fluorotoluene; 3-Fluoro-o-toluidine
Physical State Liquid (bp 216°C)Combustible.[1] Flash point ~86°C.
DOT Shipping UN 2941 , FLUOROANILINES, 6.1, PG IIIToxic.[1][2] Requires specific labeling.
Primary Hazards Acute Toxicity (Oral/Dermal/Inhal), IrritantRapid skin absorption.[1]
Waste Class Halogenated Organic MUST be segregated from non-halogenated solvents.[1]

Pre-Disposal Assessment: The Science of Segregation[1]

The "Halogen Rule"

In waste management, the distinction between "Halogenated" and "Non-Halogenated" is financial and safety-critical.[1]

  • Non-Halogenated Waste (e.g., Acetone, Ethanol) is often used as auxiliary fuel in cement kilns.[1]

  • Halogenated Waste (e.g., this compound) requires high-temperature incineration (>1100°C) with rapid quenching and alkaline scrubbing to neutralize acid gases (HCl, HF).[1]

Scientific Rationale: When this compound (


4 moles of HF1

Step-by-Step Disposal Protocol

Phase 1: Personal Protective Equipment (PPE) Selection

Standard latex gloves are insufficient. Aromatic amines can permeate latex rapidly.[1]

  • Gloves: Double-gloving recommended.[1] Inner layer: Nitrile (4 mil). Outer layer: Butyl Rubber or Silver Shield™ (Laminate) for extended handling [2].

  • Respiratory: If working outside a fume hood, use a half-mask respirator with ABEK (Organic Vapor/Acid Gas) cartridges.

Phase 2: Waste Container Selection & Segregation
  • Select Container: Use High-Density Polyethylene (HDPE) or Glass (Amber).

    • Note: While pure this compound is compatible with glass, if the waste stream contains trace HF from prior reactions, HDPE is mandatory to prevent glass etching/failure.[1]

  • Segregate:

    • DO NOT MIX with oxidizing agents (e.g., Nitric Acid, Peroxides).[1] This reaction is hypergolic and can cause immediate fire/explosion.

    • DO NOT MIX with general "Non-Halogenated" solvent waste cans.[1]

Phase 3: Labeling & Storage
  • Tagging: Apply a hazardous waste tag immediately upon the first drop of waste.[1]

  • Mandatory Fields:

    • Chemical Name: "this compound Solution" (Do not use formulas/abbreviations).

    • Constituents: List all solvents (e.g., "90% Methanol, 10% this compound").

    • Hazard Checkbox: Check "Toxic" and "Irritant."[3]

    • Critical Marker: Write "HALOGENATED" in bold marker on the tag.[1]

Phase 4: Spill Contingency
  • Small Spills (<500 mL):

    • Evacuate the immediate area.[1][4]

    • Cover with inert absorbent (Vermiculite or Sand).[1] Do not use sawdust (combustible).

    • Scoop into a wide-mouth HDPE jar.

    • Label as "Debris contaminated with Fluorinated Amines."[1]

Disposal Workflow Visualization

The following diagram illustrates the critical decision nodes for routing this chemical safely from the bench to the destruction facility.

DisposalWorkflowcluster_safetySafety Critical PathStartWaste Generation:This compoundCheckMixIs it mixed withother solvents?Start->CheckMixAnalyzeSolventAnalyze SolventCompositionCheckMix->AnalyzeSolventYesClassifyClassification:HALOGENATED ORGANICCheckMix->ClassifyNo (Pure)AnalyzeSolvent->ClassifyContains >1% HalogensContainerContainer Selection:HDPE or Amber GlassClassify->ContainerLabelingLabeling:UN 2941 / Toxic / HalogenatedContainer->LabelingStorageSatellite Accumulation Area(Secondary Containment)Labeling->StoragePickupEHS/Vendor PickupStorage->PickupIncinerationHigh-Temp Incineration(w/ HF Scrubbers)Pickup->IncinerationManifest Code: Halogenated

Figure 1: Decision logic for the segregation and disposal of fluorinated aromatic amines, ensuring downstream compatibility with scrubber-equipped incinerators.

Final Disposal Pathway: Incineration

The ultimate fate of this waste stream must be thermal oxidation .

  • Facility Requirement: The waste management vendor (e.g., Veolia, Clean Harbors) must be notified that the waste contains organic fluorine.

  • Process:

    • Combustion: Waste is injected into a rotary kiln at ~1100°C.[1]

    • Scrubbing: The flue gas (containing HF) passes through a quench tower and a packed-bed scrubber using Sodium Hydroxide (NaOH).

    • Neutralization:

      
      .[1]
      
    • Result: The fluorine is captured as Sodium Fluoride (solid salt) rather than released as corrosive gas [3].

Self-Validation Check: Before handing over the waste, ask yourself: Did I label this as Halogenated? If the answer is "No," you risk a regulatory fine or damage to the disposal facility's infrastructure.[1]

References
  • National Institutes of Health (NIH) - PubChem. (2023). This compound Compound Summary. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2022). Incineration of Halogenated Organic Compounds. Retrieved from [Link][1]

Personal protective equipment for handling 3-Fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety protocols for handling 3-Fluoro-2-methylaniline (CAS: 443-86-7) .[1] It is designed for researchers requiring immediate, actionable safety logistics beyond standard Safety Data Sheet (SDS) summaries.[1]

Part 1: Executive Safety Assessment

This compound (also known as 3-Fluoro-o-toluidine) presents a dual-hazard profile: it carries the systemic toxicity risks of anilines (methemoglobinemia) combined with the chemical stability of aryl fluorides .[1]

  • Primary Hazard: Acute Toxicity (Dermal/Inhalation/Oral). Like many aniline derivatives, this compound is lipophilic; it can rapidly penetrate intact skin, entering the bloodstream to oxidize hemoglobin to methemoglobin, causing cyanosis (oxygen deprivation).

  • Secondary Hazard: Irritant & Combustible. It causes serious eye damage and skin irritation.[1] With a flash point of ~86°C (186.8°F), it is a combustible liquid that requires segregation from oxidizers.

Critical Directive: Treat all direct contact as a potential systemic poisoning event, not just a chemical burn.

Part 2: Personal Protective Equipment (PPE) Architecture

Standard laboratory PPE is insufficient for aromatic amines.[1] You must employ a Multi-Barrier System .[1]

Hand Protection Strategy (The Critical Barrier)

Aromatic amines can permeate standard disposable nitrile gloves in minutes.[1] Do not rely on single-layer thin nitrile.[1]

LayerMaterial RecommendationFunction
Primary (Inner) Laminate Film (e.g., Silver Shield® / 4H®) Provides >480 min breakthrough time against aromatics.[1] Chemical barrier.[1]
Secondary (Outer) Disposable Nitrile (5-8 mil) Provides dexterity and mechanical protection for the inner liner.[1] Protects against incidental splash.[1][2][3]
Inspection Inflation Test Protocol: Before donning, trap air in the nitrile glove and squeeze to check for pinholes.[1]

Expert Insight: If laminate gloves are unavailable for minor manipulations (<1 ml), use Double-Nitrile (minimum 8 mil total thickness) and change immediately upon any splash. However, for synthesis or bulk handling, laminate liners are non-negotiable [1, 2].[1]

Respiratory Protection
  • Engineering Control: All handling must occur within a certified chemical fume hood.[1]

  • PPE Backup: If working outside a hood (e.g., maintenance, spill cleanup), use a Full-Face Respirator with an ABEK-P3 combination cartridge.

    • Why: The "A" filter covers organic vapors (aniline); "K" covers ammonia/amines; "P3" covers particulates/mists.[1]

Eye & Body Defense
  • Eyes: Chemical Splash Goggles (indirect venting).[1] Note: Face shields are required if pouring volumes >100 mL.

  • Body: Chemical-resistant lab coat (buttoned to neck).[1]

    • High-Risk Operations:[1] Wear a Tyvek® or chemically resistant apron over the lab coat to prevent fabric saturation during spills.[1]

Part 3: Operational Workflow & Logic

The following flowchart visualizes the decision logic for handling this compound, ensuring a self-validating safety loop.

G Start Start: Handling this compound RiskCheck Risk Assessment: Volume > 10 mL or Heating? Start->RiskCheck StandardPPE Standard Protocol: - Fume Hood ON - Double Nitrile Gloves - Splash Goggles RiskCheck->StandardPPE No HighRiskPPE High-Risk Protocol: - Laminate Glove Liners - Face Shield + Goggles - Tyvek Apron RiskCheck->HighRiskPPE Yes Execution Execute Experiment (Closed System Preferred) StandardPPE->Execution HighRiskPPE->Execution SpillEvent Event: Spill or Splash? Execution->SpillEvent Cleanup Spill Response: 1. Evacuate Area 2. Don Full Respirator 3. Absorb with Vermiculite SpillEvent->Cleanup Spill on Bench Exposure Exposure Response: 1. Remove PPE immediately 2. Wash with Soap/Water (15 min) 3. Seek Medical (Methemoglobinemia check) SpillEvent->Exposure Contact with Skin Disposal Disposal: Segregate as Hazardous Organic Waste (No Oxidizers) SpillEvent->Disposal No Issues

Figure 1: Decision matrix for PPE selection and emergency response based on operational risk factors.

Part 4: Emergency Response & Decontamination

Skin Exposure (The "Speed" Protocol)

Unlike hydrofluoric acid (HF), the fluorine atom in this compound is stably bonded to the aromatic ring.[1] Do not use Calcium Gluconate.

  • Step 1: Immediately remove contaminated clothing/gloves.[1]

  • Step 2: Wash with copious amounts of soap and water for at least 15 minutes.[1][4][5]

    • Mechanism:[5][6][7] Anilines are oily; water alone is ineffective.[1] Soap is required to solubilize the chemical and remove it from the skin before absorption peaks [3].[1]

  • Step 3: Seek medical attention.[1][4][8][9][10] Inform the physician of potential Methemoglobinemia .[1]

Spill Management
  • Small Spill (<10 mL): Absorb with vermiculite or sand.[1] Do not use cellulose/paper towels (combustible risk).[1] Place in a sealed container.

  • Large Spill: Evacuate the lab. Re-enter only with SCBA or Full-Face Respirator (ABEK filter).[1]

Waste Disposal
  • Classification: Hazardous Organic Waste (Toxic).[1]

  • Incompatibility: Never mix with strong acids (exothermic salt formation) or strong oxidizers (fire risk).[1]

  • Container: Store in tightly closed amber glass or high-density polyethylene (HDPE) containers.

References

  • National Institutes of Health (PubChem). (2025).[1] Compound Summary: this compound (CID 285553) - Toxicity and Safety.[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.